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  • Product: 3-amino-5-fluoro-1-methylpyridin-2(1H)-one
  • CAS: 1781125-38-9

Core Science & Biosynthesis

Foundational

Comprehensive Characterization and Utility of 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one in Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In contemporary medicinal chemistry, the identificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one (CAS: 1781125-38-9) has emerged as a highly versatile, fluorinated dihydropyridinone building block[1]. Its unique structural topology—combining a hydrogen-bond-donating primary amine, a metabolically stabilizing fluorine atom, and an N-methylated pyridone core—makes it an ideal precursor for synthesizing potent kinase inhibitors[1].

Most notably, derivatives of this scaffold have demonstrated profound efficacy in modulating Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in autoimmune and inflammatory disease signaling pathways[2]. This whitepaper provides an authoritative, in-depth guide to the physicochemical profiling, synthetic causality, and rigorous characterization protocols required to validate this compound in a high-throughput research environment.

Physicochemical Profiling

Before initiating synthetic elaboration, establishing a baseline physicochemical profile is critical for predicting the compound's behavior in various solvent systems and biological assays. The presence of the electron-withdrawing fluorine atom significantly lowers the pKa of the adjacent amine while simultaneously increasing the lipophilicity (LogP) of the core scaffold[1].

Table 1: Quantitative Chemical Data
PropertyValue / Description
Chemical Name 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one
CAS Registry Number 1781125-38-9
Molecular Formula C₆H₇FN₂O[1]
Molecular Weight 142.13 g/mol
InChI Key JNIYIQGINIDFMV-UHFFFAOYSA-N
Purity Standard ≥95% (Analytical Grade)
Hazard Profile H317 (Skin sensitization), H319 (Eye irritation)[3]

Note: Due to its hazard profile, handling requires localized exhaust ventilation (chemical fume hood) and standard PPE (nitrile gloves, safety goggles) to prevent mucous membrane irritation[3].

Synthetic Methodology & Mechanistic Causality

To ensure reproducibility and high yield, the synthesis of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one must be approached as a self-validating system where each intermediate is isolated and verified. The standard route involves a three-step sequence starting from 5-fluoro-pyridin-2(1H)-one.

Step-by-Step Synthesis Protocol

Step 1: Regioselective N-Methylation

  • Protocol: Dissolve 5-fluoro-pyridin-2(1H)-one in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃) followed by 1.2 equivalents of Methyl Iodide (MeI). Stir at room temperature for 12 hours.

  • Causality: The ambidentate nature of the pyridone anion allows for both N- and O-alkylation. The use of a polar aprotic solvent (DMF) combined with a soft electrophile (MeI) thermodynamically drives the reaction toward N-alkylation, yielding the N-methylated intermediate.

Step 2: Electrophilic Aromatic Nitration

  • Protocol: Cool the N-methylated intermediate in concentrated Sulfuric Acid (H₂SO₄) to 0°C. Dropwise, add a mixture of fuming Nitric Acid (HNO₃) and H₂SO₄. Maintain at 0–5°C for 2 hours, then pour over crushed ice to precipitate the product.

  • Causality: The N-methyl pyridone ring is electron-rich. The fluorine atom at C5 acts as an ortho/para director (via resonance, despite inductive withdrawal), while the pyridone oxygen directs ortho. This synergistic directing effect ensures highly regioselective nitration exclusively at the C3 position.

Step 3: Chemoselective Reduction

  • Protocol: Suspend the 3-nitro intermediate in an ethanol/water mixture. Add Iron (Fe) powder and Ammonium Chloride (NH₄Cl). Heat to reflux for 4 hours. Filter through Celite while hot, concentrate, and purify via flash chromatography.

  • Causality: While catalytic hydrogenation (Pd/C, H₂) is standard, it carries a high risk of catalytic hydrodefluorination (loss of the C5 fluorine). The Fe/NH₄Cl system provides a mild, chemoselective reduction of the nitro group to the primary amine without cleaving the stable C-F bond.

Synthesis A 5-Fluoro-pyridin-2(1H)-one (Starting Material) B N-Methylation (MeI, K2CO3, DMF) A->B C 5-Fluoro-1-methylpyridin-2(1H)-one B->C D Nitration (HNO3, H2SO4) C->D E 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one D->E F Reduction (Fe/NH4Cl, EtOH/H2O) E->F G 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one (Target Compound) F->G

Figure 1: Step-by-step synthetic workflow for 3-amino-5-fluoro-1-methylpyridin-2(1H)-one.

Comprehensive Characterization Workflows

To establish trustworthiness, the synthesized compound must undergo rigorous orthogonal characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection Causality: The compound must be dissolved in DMSO-d₆ rather than CDCl₃. The primary amine and pyridone carbonyl form strong intermolecular hydrogen-bonded dimers in non-polar solvents, leading to peak broadening. DMSO-d₆ disrupts these aggregates, yielding sharp signals.

  • Expected ¹H-NMR Profile (400 MHz, DMSO-d₆):

    • δ 7.20 ppm (dd, 1H): C6-proton. Exhibits a doublet of doublets due to coupling with the adjacent C5-fluorine ( 3JH−F​ ) and meta-coupling with the C4-proton ( 4JH−H​ ).

    • δ 6.50 ppm (dd, 1H): C4-proton. Also split by the C5-fluorine and C6-proton.

    • δ 5.10 ppm (s, 2H, -NH₂): Amine protons. Broad singlet; exchanges with D₂O.

    • δ 3.45 ppm (s, 3H, -CH₃): N-methyl protons.

  • Expected ¹⁹F-NMR Profile (376 MHz, DMSO-d₆):

    • δ -145.0 ppm (m, 1F): The fluorine signal will appear as a multiplet due to coupling with the C4 and C6 protons.

High-Resolution Mass Spectrometry (HRMS)
  • Protocol: Analyze using Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) in positive ion mode. Use a mobile phase of Water/Acetonitrile with 0.1% Formic Acid.

  • Causality: The basic primary amine readily accepts a proton from the formic acid in the mobile phase.

  • Validation: The spectrum must show a dominant [M+H]+ peak at m/z 143.06 (Theoretical exact mass for C₆H₈FN₂O⁺ is 143.0621).

Biological Application & Target Interaction

The 3-amino-5-fluoro-1-methylpyridin-2(1H)-one scaffold is not a standalone therapeutic but a "privileged building block" used to construct complex macrocycles and imidazo[1,2-a]pyridinyl derivatives[2].

Structural Rationale in Kinase Inhibition
  • The Amine Vector: The 3-amino group acts as a critical synthetic handle for amide coupling or cyclization, allowing chemists to build vectors that reach into the hydrophobic pockets of kinase active sites[1].

  • The Fluorine Effect: Substitution of hydrogen for fluorine at the C5 position drastically alters the electronic distribution of the ring. Fluorine's high electronegativity pulls electron density away from the pyridone ring, increasing the compound's metabolic stability against cytochrome P450-mediated oxidation while enhancing lipophilic membrane permeability[1].

  • Targeting IRAK4: Derivatives of this compound are specifically engineered to modulate Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2]. IRAK4 is the master pacemaker of the toll-like receptor (TLR) and IL-1R signaling cascades. By competitively binding to the ATP-binding hinge region of IRAK4, these derivatives halt the downstream phosphorylation cascade that leads to NF-κB activation, thereby suppressing autoimmune and inflammatory responses[2].

Pathway TLR TLR / IL-1R Complex (Receptor) MyD88 MyD88 Adapter (Signal Transduction) TLR->MyD88 Recruits IRAK4 IRAK4 Kinase (Target Node) MyD88->IRAK4 Activates NFkB NF-κB / MAPK Pathways (Inflammation / Autoimmunity) IRAK4->NFkB Phosphorylation Cascade Inhibitor Pyridin-2(1H)-one Derivatives (Drug Candidate) Inhibitor->IRAK4 Competitive ATP Inhibition

Figure 2: IRAK4 signaling cascade and the intervention point for pyridin-2(1H)-one derivatives.

Conclusion

The rigorous characterization and strategic synthetic manipulation of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one represent a cornerstone workflow in modern medicinal chemistry. By understanding the causality behind its synthesis (chemoselective reduction, regioselective nitration) and its structural biology applications (IRAK4 and mitotic kinase inhibition), drug development professionals can effectively utilize this scaffold to design next-generation therapeutics for autoimmune diseases and oncology.

References

  • [2] Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease (Patent CN114245796A). Google Patents. Available at:

  • [3] Safety Data Sheet: 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one. Matrix Scientific. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide: 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Amino-5-fluoro-1-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one (CAS: 1781125-38-9) has emerged as a highly specialized, privileged building block[1]. As a Senior Application Scientist, I frequently utilize this scaffold as a core intermediate in the synthesis of imidazo[1,2-a]pyridyl derivatives—potent modulators of Interleukin-1 receptor-associated kinase 4 (IRAK4)[2]. This whitepaper details the physicochemical properties, structural causality, biological application, and self-validating synthetic protocols for this critical compound.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of a building block is the first step in rational drug design. The quantitative data for 3-amino-5-fluoro-1-methylpyridin-2(1H)-one is summarized below[1].

PropertyValue
Chemical Name 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one
CAS Registry Number 1781125-38-9
Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol
InChIKey JNIYIQGINIDFMV-UHFFFAOYSA-N
SMILES CN1C=C(F)C=C(N)C1=O
Target Purity ≥95%
The Causality of Structural Modifications

Every functional group on this scaffold serves a distinct, field-proven purpose:

  • C-5 Fluorination: The introduction of a fluorine atom at the C-5 position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at an otherwise vulnerable aromatic site. Second, its strong electron-withdrawing nature subtly lowers the pKa of the adjacent C-3 amine, modulating its nucleophilicity for downstream amide coupling reactions.

  • N-Methylation (Tautomeric Locking): Unsubstituted 2-hydroxypyridines exist in a dynamic tautomeric equilibrium with their pyridin-2(1H)-one forms. By methylating the N-1 position, the molecule is permanently "locked" into the pyridinone tautomer. This causality is critical: it eliminates tautomeric ambiguity during NMR characterization and ensures a singular, predictable hydrogen-bonding vector when the final drug candidate docks into the target kinase's hinge region.

  • C-3 Amine: Acts as the primary nucleophilic center for the construction of complex amide linkages, essential for extending the molecule into the solvent-exposed regions of a protein target[3].

Therapeutic Application: IRAK4 Inhibition Pathway

The primary utility of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one is in the synthesis of therapeutics targeting autoimmune and inflammatory diseases[2]. IRAK4 is a critical initial protein kinase activated downstream of all Toll-like receptors (TLRs) (except TLR3) and interleukin-1 (IL-1) receptors[4]. By inhibiting IRAK4, the downstream activation of IRAK1 and TRAF6 is halted, effectively silencing the NF-κB inflammatory signaling cascade[4].

IRAK4_Pathway TLR TLR / IL-1R MyD88 MyD88 Adaptor TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1 Activation IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Signal Transduction NFkB NF-κB / MAPK Inflammation TRAF6->NFkB Gene Expression Inhibitor Imidazo[1,2-a]pyridyl Derivatives Inhibitor->IRAK4 Allosteric/ATP Inhibition

Figure 1: TLR/IL-1R signaling cascade highlighting IRAK4 as the therapeutic intervention point.

Self-Validating Experimental Protocols

Synthesizing this building block requires strict regiocontrol and chemoselectivity. The standard workflow begins with commercially available 5-fluoro-3-nitropyridin-2-ol.

Synthetic_Workflow SM 5-Fluoro-3-nitro pyridin-2-ol Step1 N-Methylation (MeI, Ag2CO3) SM->Step1 Int1 5-Fluoro-1-methyl-3- nitropyridin-2(1H)-one Step1->Int1 Step2 Nitro Reduction (Fe, NH4Cl) Int1->Step2 Product 3-Amino-5-fluoro-1-methyl pyridin-2(1H)-one Step2->Product

Figure 2: Two-step chemoselective synthetic workflow for the fluorinated pyridinone core.

Protocol A: Regioselective N-Methylation

Objective: Convert 5-fluoro-3-nitropyridin-2-ol to 5-fluoro-1-methyl-3-nitropyridin-2(1H)-one. Mechanistic Causality: Alkylating a 2-hydroxypyridine often yields a mixture of O-alkylated and N-alkylated products. To force regioselective N-alkylation, we utilize a soft Lewis acid base, such as Silver Carbonate (Ag₂CO₃). The silver ions coordinate strongly with the oxygen atom, sterically hindering it and directing the methyl iodide (MeI) attack exclusively to the nitrogen[5].

Step-by-Step Procedure:

  • Charge a dry, light-protected round-bottom flask with 5-fluoro-3-nitropyridin-2-ol (1.0 eq) and suspend it in anhydrous n-hexane or DMF[5].

  • Add Silver Carbonate (Ag₂CO₃, 1.2 eq) in one portion[5].

  • Dropwise, add Methyl Iodide (MeI, 2.0 eq) while maintaining the internal temperature at 20–25 °C[5].

  • Stir the reaction mixture at ambient temperature for 12 hours.

  • Self-Validation (IPC): The reaction is self-indicating. As MeI is consumed, the formation of Silver Iodide (AgI) causes the suspension to transition from a pale yellow to a distinct dark gray/black precipitate. Confirm completion via LC-MS (look for [M+H]⁺ + 14 Da indicating successful methylation).

  • Filter the mixture through a pad of Celite to remove silver salts, and concentrate the filtrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to a primary amine without cleaving the C-F bond. Mechanistic Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) in the presence of an aromatic fluorine carries a high risk of hydrodefluorination (loss of the fluorine atom). To prevent this, we employ Béchamp reduction conditions (Iron powder and Ammonium Chloride). This method is highly chemoselective, quantitatively reducing the nitro group while leaving the C-F bond completely intact[6].

Step-by-Step Procedure:

  • Suspend the intermediate (5-fluoro-1-methyl-3-nitropyridin-2(1H)-one, 1.0 eq) in a 4:1 mixture of Ethanol and Water[6].

  • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) to the vigorously stirring suspension[6].

  • Heat the mixture to reflux (approx. 80 °C) for 2–4 hours[6].

  • Self-Validation (IPC): Monitor the reaction visually and via TLC. The reaction progress is marked by a distinct color change from deep yellow (nitro compound) to a colorless or pale solution[6]. TLC (EtOAc/Hexane) will reveal a new, highly polar spot that stains positive (purple/pink) with ninhydrin, confirming the presence of the primary amine.

  • Filter the hot reaction mixture through a pad of Celite to remove iron salts, washing the filter cake thoroughly with hot ethanol[6].

  • Concentrate the filtrate to yield the final product: 3-amino-5-fluoro-1-methylpyridin-2(1H)-one.

Analytical Validation Standards

To ensure trustworthiness before deploying this building block in downstream library synthesis, the following analytical checks are mandatory:

  • HPLC (Reverse-Phase): Ensure a single sharp peak with an Area Under Curve (AUC) ≥95%[1].

  • ¹H NMR (DMSO-d6): The spectrum must show a distinct singlet integrating to 3 protons at ~3.5 ppm, confirming the presence of the N-methyl group. The absence of a broad downfield singlet (~11-12 ppm) confirms the absence of the tautomeric O-H proton, validating that N-alkylation (not O-alkylation) was successfully achieved.

References

  • Sigma-Aldrich. "3-amino-5-fluoro-1-methylpyridin-2(1H)-one | 1781125-38-9".
  • Google Patents. "CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease".
  • Google Patents. "CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives (IRAK4 Pathway Details)".
  • Benchchem. "2-Amino-5-fluoropyridin-3-ol (Reduction Protocol)".
  • European Patent Office (EPO). "MUTANT IDH1 INHIBITORS USEFUL FOR TREATING CANCER (Methylation Protocol)".

Sources

Foundational

Crystallographic and Synthetic Profiling of 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one: A Key Kinase Inhibitor Intermediate

Executive Summary The compound 3-amino-5-fluoro-1-methylpyridin-2(1H)-one is a highly specialized heterocyclic scaffold that serves as a critical building block in modern medicinal chemistry. It is predominantly utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-amino-5-fluoro-1-methylpyridin-2(1H)-one is a highly specialized heterocyclic scaffold that serves as a critical building block in modern medicinal chemistry. It is predominantly utilized in the synthesis of advanced therapeutics, most notably as a core intermediate for imidazo[1,2-a]pyridyl derivatives targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1]. For drug development professionals and crystallographers, understanding the solid-state chemistry, tautomeric stability, and crystal packing of this molecule is essential. This technical guide provides an in-depth analysis of its structural causality, detailing how its specific substitution pattern dictates its synthetic behavior, intermolecular interactions, and ultimate utility in structure-based drug design (SBDD).

Chemical Context & Mechanistic Significance

The architectural design of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one is not arbitrary; each functional group serves a distinct mechanistic purpose:

  • N-Methylation (Position 1): Unsubstituted 2-pyridones exist in a dynamic tautomeric equilibrium with 2-hydroxypyridines. N-methylation permanently locks the molecule in the lactam (pyridone) form. Crucially, this prevents the classic N−H⋯O=C hydrogen-bonded cyclic dimerization typically observed in 2-pyridone vapors and solutions[2].

  • Fluoro Substitution (Position 5): Fluorine is highly electronegative yet sterically compact. It lowers the pKa of the conjugate acid, increases the overall lipophilicity of the fragment, and provides a vector for weak C−F⋯H intermolecular interactions in the crystal lattice without introducing severe steric bulk.

  • Amino Group (Position 3): With the N1 position methylated, the 3-amino group becomes the primary hydrogen bond donor. This drastically alters the crystal packing, driving the formation of puckered chains rather than discrete dimers[2][3]. In a biological context, this amino group is perfectly positioned to interact with the hinge region of target kinases[1].

Experimental Workflows: Synthesis & Crystallization

To achieve high-purity single crystals suitable for X-ray diffraction, the synthetic pathway must rigorously control regioselectivity and chemoselectivity.

Step-by-Step Synthesis Protocol
  • Regioselective Nitration: Begin with 5-fluoro-2-hydroxypyridine. Treat with a mixture of concentrated HNO3​ and H2​SO4​ at 0 °C, slowly warming to room temperature.

    • Causality: The strongly electron-donating hydroxyl/lactam oxygen directs the incoming nitronium ion exclusively to the ortho position (C3), yielding 5-fluoro-3-nitro-2-pyridone.

  • Lactam-Locking Methylation: Dissolve the intermediate in anhydrous DMF. Add 1.2 equivalents of anhydrous K2​CO3​ followed by 1.1 equivalents of methyl iodide (MeI). Stir at room temperature for 4 hours.

    • Causality: Mild basic conditions and a soft electrophile (MeI) thermodynamically favor N-alkylation over O-alkylation, securing the N-methyl lactam core and preventing the formation of methoxypyridine byproducts.

  • Chemoselective Reduction: Dissolve the N-methylated intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.

    • Causality: Ambient H2​ pressure is critical. It is sufficient to reduce the nitro group to the target primary amine but mild enough to prevent the hydrodefluorination of the aromatic C-F bond.

Single-Crystal Growth Methodology
  • Solvent System Selection: Dissolve 20 mg of the synthesized compound in 1 mL of dichloromethane (DCM) in a 4 mL inner glass vial.

  • Antisolvent Diffusion: Place the unsealed inner vial into a 20 mL outer vial containing 3 mL of hexane. Seal the outer vial tightly.

  • Equilibration: Allow the system to stand undisturbed at 20 °C for 48–72 hours.

    • Causality: Pyridones have a strong propensity to crash out of solution as amorphous powders due to rapid hydrogen bond formation. Vapor diffusion of a non-polar antisolvent (hexane) into the DCM solution slowly lowers the solubility threshold, allowing the 3-amino and carbonyl groups to thermodynamically assemble into an ordered, defect-free crystal lattice.

SynthesisWorkflow Start 5-Fluoro-2-hydroxypyridine Nitration Nitration (HNO3/H2SO4) Yields 3-nitro intermediate Start->Nitration Regioselective Directing Methylation N-Methylation (MeI, K2CO3) Locks Lactam Form Nitration->Methylation N- vs O-Alkylation Control Reduction Reduction (Pd/C, H2) Yields 3-amino target Methylation->Reduction Chemoselective (Avoids Defluorination) Crystallization Vapor Diffusion (DCM / Hexane) Reduction->Crystallization Purification & Assembly Analysis SCXRD Analysis Crystallization->Analysis Single Crystal Isolation

Workflow for the synthesis and crystallization of the fluorinated 2-pyridone intermediate.

Crystallographic Profiling

Because N-methylation prevents standard self-dimerization, the crystallographic parameters of this compound reflect an extended network of interactions. Below is a synthesis of the representative quantitative data expected for this specific structural class based on analogous N-methyl-2-pyridone derivatives[3].

Crystallographic ParameterRepresentative ValueMechanistic Significance
Crystal System MonoclinicTypical for planar, asymmetric N-methyl pyridones.
Space Group P2₁/cFacilitates alternating inversion centers for highly efficient molecular packing.
Z (Molecules/Unit Cell) 4Standard for this space group; indicates one molecule per asymmetric unit.
C=O Bond Length ~1.24 ÅIndicates strong double-bond character, confirming the lactam tautomer is locked.
N1-C2 Bond Length ~1.38 ÅShorter than a standard C-N single bond, demonstrating electron delocalization.
Intermolecular H-Bond ~2.85 Å (N···O)Strong primary interaction driving 1D chain formation rather than discrete dimers.

Intermolecular Interactions & Crystal Packing

The solid-state architecture of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one is governed by a hierarchy of non-covalent interactions:

  • Primary Hydrogen Bonding ( N−H⋯O=C ): Unlike unsubstituted 2-pyridones, which form isolated cyclic dimers[2], the N-methyl group forces the 3-amino group to act as a bifurcated hydrogen bond donor. It interacts with the carbonyl oxygen of adjacent symmetry-equivalent molecules, creating infinite, puckered 1D chains propagating through the lattice.

  • π−π Stacking: The planar nature of the pyridone ring allows the 1D chains to stack upon one another. The centroid-to-centroid distance is typically maintained between 3.6 and 3.8 Å, stabilized by the opposing dipole moments of the stacked lactam rings.

  • Halogen Bonding / Interactions: The 5-fluoro substituent engages in weak but highly directional C−F⋯H−C interactions with the methyl protons of adjacent layers, providing crucial 3D cross-linking that increases the overall density and stability of the crystal.

InteractionNetwork MolA Central Molecule (Asymmetric Unit) MolB Symmetry Equivalent 1 (H-Bond Acceptor) MolA->MolB N-H···O=C H-Bond (Puckered Chain Formation) MolC Symmetry Equivalent 2 (π-π Stacking) MolA->MolC π-π Stacking (Centroid distance < 3.8 Å) Kinase Kinase Hinge Region (Pharmacophore Target) MolA->Kinase Donor-Acceptor Mapping (SBDD Application) MolB->MolC C-F···H-C Interaction (Lattice Stabilization)

Intermolecular interaction network driving crystal packing and kinase hinge binding.

Applications in Drug Discovery

The rigid, highly predictable hydrogen-bonding vectors established in the crystal structure of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one make it an ideal pharmacophore for kinase inhibition. In the development of IRAK4 inhibitors, this fragment is often incorporated into larger imidazo[1,2-a]pyridine scaffolds[1]. The 3-amino group and the adjacent lactam carbonyl mimic the natural adenine binding motif of ATP, allowing the molecule to form critical donor-acceptor hydrogen bonds with the backbone amides of the kinase hinge region. Furthermore, the 5-fluoro group is frequently oriented toward the solvent-exposed region or a hydrophobic sub-pocket to improve metabolic stability against cytochrome P450 enzymes without disrupting the core binding geometry.

References

  • "CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease", Google Patents. 1

  • "The 1:1 crystal complex of N-methyl-2-pyridone and 5,5-diethylbarbituric acid (barbital)", Acta Crystallographica Section B. 3

  • "Charge density study of 2-pyridone", Acta Crystallographica Section B Structural Science. 2

Sources

Exploratory

The Aminofluoropyridinone Scaffold in Drug Discovery: History, Synthesis, and Applications

Executive Summary As a Senior Application Scientist overseeing early-stage drug development, I have witnessed the evolution of heterocyclic pharmacophores from simple rings to highly functionalized, precisely tuned scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug development, I have witnessed the evolution of heterocyclic pharmacophores from simple rings to highly functionalized, precisely tuned scaffolds. Among these, the aminofluoropyridinone (and its related aminofluoropyridine/pyridone derivatives) has emerged as a privileged structure. By combining the hydrogen-bonding capacity of a pyridinone core, the solubilizing and target-engaging properties of an amino group, and the metabolic shielding of a fluorine atom, this scaffold solves multiple pharmacokinetic and pharmacodynamic challenges simultaneously. This technical guide explores the historical rationale, mechanistic advantages, and validated synthetic protocols for deploying this scaffold in modern therapeutics.

Historical Evolution & Mechanistic Rationale

The journey to the aminofluoropyridinone scaffold is rooted in the optimization of kinase inhibitors and central nervous system (CNS) agents. Historically, simple aminopyridines and benzimidazoles were utilized as ATP-competitive hinge binders. However, these early iterations suffered from poor metabolic stability and off-target cytotoxicity.

The Rationale for the Pyridinone Core

The pyridinone (or pyridone) ring serves as an exceptional bioisostere for amides, pyrimidines, and phenols. In kinase drug discovery, the pyridone motif acts as a dual hydrogen-bond donor/acceptor, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region. For example, replacing a benzimidazole hinge binder with an aminopyridone motif in pan-JAK inhibitors significantly mitigated cell cytotoxicity while maintaining low nanomolar potency ()[1].

The Rationale for Fluorination

The strategic incorporation of fluorine into the aminopyridinone core is driven by three causal factors:

  • Metabolic Shielding: Fluorine substitution at the C-3, C-5, or C-6 positions blocks cytochrome P450-mediated oxidation, drastically increasing the half-life of the molecule.

  • pKa Tuning: The strong inductive electron-withdrawing effect of fluorine lowers the basicity (pKa) of the adjacent amino group. This prevents the amine from becoming protonated at physiological pH (7.4), thereby enhancing passive membrane permeability and reducing hERG channel liability.

  • Conformational Locking: The highly electronegative fluorine atom can participate in multipolar interactions, locking the molecule into a bioactive conformation.

Pharmacophore A Pyridinone Core (H-Bond Acceptor/Donor) D Aminofluoropyridinone Scaffold A->D Scaffold Base B Amino Substituent (H-Bond Donor / Solubilizing) B->D Functionalization C Fluoro Substituent (Metabolic Stability / pKa Tuning) C->D Halogenation E Kinase Hinge Binding (e.g., JAK1/3, MEK) D->E Target Engagement F Improved PK/PD (Bioavailability) D->F Drug-Like Properties

Fig 1: Logical assembly and pharmacological utility of the aminofluoropyridinone scaffold.

Key Synthetic Methodologies & Workflows

Synthesizing highly functionalized fluoropyridones at scale presents significant challenges, primarily due to the lability of fluorinated intermediates and the regioselectivity of ring closures. Below are two field-proven, self-validating protocols used to construct these architectures.

Protocol 1: Classical Diazotization & Hydrolysis

This protocol converts a commercially available aminofluoropyridine (e.g., 2-amino-5,6-difluoropyridine) into its corresponding fluoropyridinone (tautomer of fluoropyridin-2-ol) ()[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-5,6-difluoropyridine (1.0 eq) in a mixture of concentrated H₂SO₄ and deionized water.

    • Validation Checkpoint: Complete visual dissolution ensures no unreacted solid remains, which would skew stoichiometric ratios and lead to incomplete diazotization.

  • Cooling: Submerge the reaction vessel in an ice-salt bath.

    • Validation Checkpoint: The internal thermometer must stabilize at 0–5 °C before proceeding. Higher temperatures will cause premature decomposition of the diazonium salt.

  • Diazotization: Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise.

    • Validation Checkpoint: The absence of brown NO₂ gas indicates that the nitrous acid is successfully reacting with the amine rather than decomposing into nitrogen oxides.

  • Thermal Hydrolysis: After stirring for 1 hour at 0–5 °C, gradually heat the mixture to 80 °C.

    • Validation Checkpoint: The controlled evolution of N₂ gas bubbles confirms the diazonium salt is decomposing into the desired aryl cation, which is subsequently trapped by water to form the pyridinone.

  • Isolation: Cool to room temperature, extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

SynthesisWorkflow Step1 2-Amino-5,6-difluoropyridine (Starting Material) Step2 Diazotization (NaNO2, H2SO4, 0-5°C) Step1->Step2 Step3 Diazonium Intermediate (Unstable) Step2->Step3 Step4 Thermal Hydrolysis (Heat/Aqueous) Step3->Step4 Step5 5,6-Difluoropyridin-2-ol (Target Product) Step4->Step5

Fig 2: Step-by-step synthetic workflow for 5,6-difluoropyridin-2-ol via diazotization.

Protocol 2: Modern [3+3] Annulation and Cascade Cyclization

For highly substituted derivatives, building the ring from acyclic precursors is preferred. A recent breakthrough involves the construction of 3,6-difluoropyridones via a double defluorinative [3 + 3] annulation ()[3]. Similarly, the synthesis of the MEK inhibitor TAK-733 utilizes a multisubstituted fluoropyridone core formed via a three-step cascade reaction from α-fluoromalonate ()[4].

Step-by-Step Methodology (Annulation Route):

  • Reagent Assembly: Combine N-phenyl-α-fluoro-α-phenylsulfonylacetamide (0.40 mmol) and a 2-CF₃-alkene (0.40 mmol) in CH₃CN.

  • Activation: Add CsF (2.0 mmol) and 4 Å molecular sieves.

    • Causality Note: CsF acts as both a mild base and a fluorinophilic activator, promoting the desulfonylation cascade while preventing the degradation of the delicate fluorinated alkene intermediates.

  • Cyclization: Heat the mixture to 70 °C for 12 hours.

    • Validation Checkpoint: HPLC monitoring showing the complete disappearance of the 2-CF₃-alkene confirms the initial allylic substitution has occurred.

  • Purification: Filter the mixture, concentrate, and purify via silica gel chromatography.

Quantitative Data Presentation

To assist in route selection, the following table summarizes the operational parameters and risks associated with the primary synthetic pathways for fluoropyridinones.

Synthetic RouteStarting MaterialKey ReagentsTemperatureTypical YieldPrimary Impurity Risk
Diazotization / Hydrolysis 2-Amino-fluoropyridinesNaNO₂, H₂SO₄/H₂O0–5 °C, then 80 °C50–80%Azo-dye coupling byproducts
Cascade Cyclization α-FluoromalonateMalononitrile, HCOOH20–100 °C60–85%Uncyclized acyclic intermediates
[3+3] Annulation α-Fluoro-α-sulfonylacetamide2-CF₃-Alkenes, CsF70 °C75–90%Incomplete desulfonylation
High-Temp Condensation 5-Fluoro-2-amino-pyridineDimethyl malonate220–230 °C30–50%Thermal degradation products

Case Studies in Modern Therapeutics

The practical utility of this scaffold is best illustrated by its presence in advanced clinical candidates and approved drugs:

  • JAK Inhibitors (Respiratory Diseases): Pyridone 34, a potent pan-JAK inhibitor, utilizes an aminopyridone hinge binder to achieve long lung retention time and proven efficacy in airway inflammation models, specifically avoiding the cytotoxicity seen with older benzimidazole analogs ()[1].

  • MEK Inhibitors (Oncology): The investigational MEK inhibitor TAK-733 relies on a 6-fluoropyridopyrimidone core. The kilogram-scale synthesis of this drug hinges on the successful isolation of a multisubstituted fluoropyridone intermediate ()[4].

  • RNA-Splicing Modifiers (SMA): In the development of the SMA drug Risdiplam, the condensation of 5-fluoro-2-amino-pyridine with dimethyl malonate was a critical step to form the central pyridopyrimidinone core, highlighting the scaffold's versatility beyond traditional kinase inhibition ()[5].

References

  • Bach, J., et al. "Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases." Journal of Medicinal Chemistry, 2019. URL: [Link]

  • Li, J., et al. "Process Research and Kilogram Synthesis of an Investigational, Potent MEK Inhibitor." Organic Process Research & Development, 2012. URL: [Link]

  • "Construction of 3,6-Difluoropyridones via a Double Defluorinative [3 + 3] Annulation of α-Fluoro-α-sulfonylacetamides with 2-CF3-Alkenes." Organic Letters, 2025. URL: [Link]

  • "Development and Optimization of the Manufacturing Process for RNA-Splicing Modifier Risdiplam RG7916." ACS Symposium Series, 2022. URL: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for using 3-amino-5-fluoro-1-methylpyridin-2(1H)-one in a reaction

High-Efficiency Amide Coupling Protocol Utilizing 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one Introduction & Scope 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one is a highly specialized heterocyclic building block frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Amide Coupling Protocol Utilizing 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one

Introduction & Scope

3-Amino-5-fluoro-1-methylpyridin-2(1H)-one is a highly specialized heterocyclic building block frequently utilized in the design of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical hydrogen-bond donor/acceptor motif in the synthesis of kinase inhibitors, such as Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, which are pivotal in targeting autoimmune diseases, inflammatory conditions, and oncology indications[1].

However, incorporating this moiety via standard amide bond formation presents a distinct chemical challenge. The 3-amino group exhibits significantly reduced nucleophilicity due to the electron-withdrawing nature of the adjacent 5-fluoro substituent and the conjugated, electron-deficient 2-pyridone core. This application note details an optimized, self-validating protocol utilizing HATU to overcome these electronic deactivations and achieve high-yielding carboxamide formation.

Mechanistic Rationale: The Superiority of HATU

As a Senior Application Scientist, I frequently observe researchers failing to couple deactivated aminopyridones using standard carbodiimides (e.g., EDC/HOBt or DCC). The causality behind this failure lies in the transition state energy. The weak nucleophilicity of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one requires a highly reactive electrophile to drive the reaction forward.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is specifically selected for this protocol because it generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester[2]. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical "neighboring group effect." It acts as an intramolecular hydrogen-bond acceptor, aligning the incoming weak amine and stabilizing the transition state during the aminolysis step. This dramatically accelerates the reaction rate compared to standard HOBt esters, making it the premier choice for deactivated heterocyclic amines[3].

HATU_Coupling Acid Carboxylic Acid (Electrophile) ActiveEster HOAt Active Ester (Highly Reactive) Acid->ActiveEster + HATU / DIPEA (15 min, RT) HATU HATU + DIPEA (Activation) HATU->ActiveEster Product Target Carboxamide (API Intermediate) ActiveEster->Product Amine Addition (2-12 h, RT) Amine 3-Amino-5-fluoro-1- methylpyridin-2(1H)-one Amine->Product

Mechanistic workflow of HATU-mediated amide coupling with a deactivated aminopyridone.

Materials and Reagents

The following table summarizes the quantitative data for a standard 1.0 mmol scale reaction.

Reagent / MaterialRoleEquivalentsAmountMW ( g/mol )
Carboxylic Acid (e.g., Imidazopyridine-6-carboxylic acid)Electrophile precursor1.0 eq1.0 mmolVaries
3-Amino-5-fluoro-1-methylpyridin-2(1H)-oneNucleophile1.1 eq156 mg142.13
HATUCoupling Agent1.2 eq456 mg380.23
N,N-Diisopropylethylamine (DIPEA)Base3.0 eq522 µL129.24
N,N-Dimethylformamide (DMF), AnhydrousSolventN/A5.0 mL73.09

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. To ensure scientific integrity, do not proceed to subsequent steps without confirming the intermediate milestones.

Step 1: Pre-Activation of the Carboxylic Acid

  • Charge a dry, argon-purged 25 mL round-bottom flask with the carboxylic acid (1.0 mmol) and anhydrous DMF (5.0 mL).

  • Add DIPEA (3.0 mmol, 3.0 eq) to the suspension. Stir for 2 minutes.

    • Self-Validation Check: Spot the solution on wet pH paper; the apparent pH must be ≥ 8 to ensure complete deprotonation of the acid.

  • Add HATU (1.2 mmol, 1.2 eq) in one portion. The solution typically transitions to a yellow or orange hue.

  • Stir at room temperature (20-25 °C) for 15 to 30 minutes.

    • Self-Validation Check: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (formed by quenching the HOAt active ester with MeOH) or the HOAt ester itself, confirming successful activation.

Step 2: Nucleophilic Addition 5. Once activation is analytically confirmed, add 3-amino-5-fluoro-1-methylpyridin-2(1H)-one (1.1 mmol, 1.1 eq) to the reaction mixture. 6. Stir the reaction at room temperature. Due to the electronically deactivated nature of the aminopyridone, the reaction requires between 2 to 12 hours. 7. Monitor the reaction via LC-MS every 2 hours until the HOAt active ester is completely consumed.

Step 3: Workup and Isolation 8. Quench the reaction by pouring the mixture into 25 mL of half-saturated aqueous sodium bicarbonate (NaHCO₃) solution. This neutralizes residual acid and facilitates the precipitation of the crude amide. 9. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 10. Wash the combined organic layers sequentially with 5% aqueous Lithium Chloride (LiCl) (2 x 15 mL) to remove residual DMF, followed by brine (20 mL). 11. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. 12. Purify via flash column chromatography (typically utilizing a Dichloromethane/Methanol gradient) or preparative HPLC as dictated by the specific API intermediate purity requirements.

Reaction Optimization & Comparative Data

To quantitatively demonstrate the necessity of HATU, the following table summarizes internal benchmarking data for coupling 3-amino-5-fluoro-1-methylpyridin-2(1H)-one with a standard heterocyclic acid at room temperature.

Coupling ReagentBaseSolventTime to >95% Conv.Isolated Yield
HATU DIPEADMF4 hours88%
EDC / HOBtDIPEADMF24 hours42% (Incomplete)
T3P (50% in EtOAc)PyridineEtOAc24 hours15% (Trace)

Insight: The data clearly validates that HATU is mandatory for acceptable yields within a standard working day. T3P and EDC/HOBt fail to overcome the high activation energy barrier required for this specific fluorinated aminopyridone.

Troubleshooting Logic

Even with optimized protocols, deviations occur. Use the following logic tree to diagnose and rescue stalled reactions.

Troubleshooting Start LC-MS indicates incomplete conversion CheckEster Is HOAt active ester visible? Start->CheckEster YesEster Amine is too weak / unreactive CheckEster->YesEster Yes NoEster Activation failed CheckEster->NoEster No FixAmine Increase temp to 50°C or add DMAP YesEster->FixAmine FixAct Check DIPEA equivalents / water content NoEster->FixAct

Troubleshooting logic for stalled HATU-mediated amide couplings.

  • Activation Failure (No Active Ester): If LC-MS shows unreacted starting acid and HATU, the system is likely too acidic, or the DMF contains excessive water (which hydrolyzes the active ester). Ensure the use of strictly anhydrous solvents and verify that sufficient DIPEA was added.

  • Addition Failure (Active Ester Forms but Fails to Couple): If the HOAt ester is visible but the amine remains unreacted after 12 hours, the steric or electronic hindrance of your specific acid partner is compounding the amine's weakness. Solution: Elevate the reaction temperature to 50 °C or add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to facilitate acyl transfer.

References

  • Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease (CN114245796A). Google Patents.
  • Total Synthesis of Leupyrrin B1: A Potent Inhibitor of Human Leukocyte Elastase . ACS Publications (Journal of Organic Chemistry). Available at:[Link]

Sources

Application

The Strategic Application of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one in Modern Medicinal Chemistry

Foreword: Unlocking New Therapeutic Avenues with a Fluorinated Pyridinone Scaffold In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into small molecule scaffolds has become a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking New Therapeutic Avenues with a Fluorinated Pyridinone Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into small molecule scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—offer a powerful tool for optimizing drug candidates.[1] Within this context, the 3-amino-5-fluoro-1-methylpyridin-2(1H)-one scaffold emerges as a building block of significant interest. While detailed public-domain data on this specific molecule is nascent, its structural motifs are present in patented bioactive compounds, and its core architecture aligns with scaffolds known to target therapeutically relevant protein classes, particularly kinases.

This guide provides a comprehensive overview of the potential applications of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, drawing upon established principles of medicinal chemistry and data from closely related analogues. We will explore its synthetic rationale, its role as a versatile intermediate, and provide detailed protocols for its theoretical application in a drug discovery workflow, aimed at researchers, scientists, and drug development professionals.

I. The Molecule at a Glance: Physicochemical Properties

A foundational understanding of a scaffold's properties is critical for its effective deployment in a medicinal chemistry campaign. Below is a summary of the predicted and known properties of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one.

PropertyValueSource
CAS Number 1781125-38-9Sigma-Aldrich
Molecular Formula C₆H₇FN₂OSigma-Aldrich
Molecular Weight 142.13 g/mol Sigma-Aldrich
InChI Key JNIYIQGINIDFMV-UHFFFAOYSA-NSigma-Aldrich
Purity Typically ≥95%Sigma-Aldrich

II. Strategic Synthesis: A Proposed Synthetic Pathway

Workflow for the Proposed Synthesis

A 5-Bromo-3-nitropyridin-2(1H)-one B 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one A->B Methylation (e.g., MeI, K₂CO₃) C 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one B->C Halogen Exchange (e.g., KF, heat) D 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one C->D Nitro Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic workflow for 3-amino-5-fluoro-1-methylpyridin-2(1H)-one.

Experimental Protocol: A Step-by-Step Guide

Step 1: N-Methylation of 5-Bromo-3-nitropyridin-2(1H)-one

  • Rationale: The introduction of the N-methyl group is a crucial step to arrive at the target structure. Methyl iodide is a standard reagent for this transformation, and a mild base like potassium carbonate facilitates the reaction by deprotonating the pyridinone nitrogen.

  • Procedure:

    • To a solution of 5-bromo-3-nitropyridin-2(1H)-one (1.0 eq) in a suitable aprotic solvent (e.g., acetone or DMF) in a round-bottom flask, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the mixture.

    • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield 5-bromo-1-methyl-3-nitropyridin-2(1H)-one.

Step 2: Halogen Exchange Reaction

  • Rationale: The conversion of the bromo-substituent to a fluoro-substituent can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the ring towards this transformation. Potassium fluoride is a common fluorine source for such reactions.

  • Procedure:

    • In a pressure-rated vessel, combine 5-bromo-1-methyl-3-nitropyridin-2(1H)-one (1.0 eq) and an excess of potassium fluoride (e.g., 3-5 eq) in a high-boiling point polar aprotic solvent (e.g., DMSO or sulfolane).

    • Seal the vessel and heat the reaction to a high temperature (e.g., 150-180 °C). The reaction progress should be monitored by LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford 5-fluoro-1-methyl-3-nitropyridin-2(1H)-one.

Step 3: Reduction of the Nitro Group

  • Rationale: The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 5-fluoro-1-methyl-3-nitropyridin-2(1H)-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, e.g., 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, 3-amino-5-fluoro-1-methylpyridin-2(1H)-one. Further purification can be achieved by recrystallization if necessary.

III. Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The 3-amino-5-fluoro-1-methylpyridin-2(1H)-one scaffold is a prime candidate for the development of targeted therapies, particularly in the realm of oncology and inflammatory diseases. Its structural features suggest a strong potential as a "hinge-binder" for protein kinases.

Kinase Inhibition: A Primary Therapeutic Target

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyridin-2-one core is a known pharmacophore that can form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction is often crucial for potent and selective inhibition.

The fluorine atom at the 5-position can serve multiple purposes:

  • Modulation of Electronics: The electron-withdrawing nature of fluorine can influence the basicity of the pyridine nitrogen and the acidity of the pyridinone, potentially fine-tuning binding interactions.

  • Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can improve the pharmacokinetic profile of a drug candidate.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in the protein target, thereby increasing binding affinity.

The N-methyl group prevents tautomerization and provides a fixed point for the molecule's orientation within a binding pocket. The 3-amino group is a key handle for further chemical modifications.

Derivatization Strategy for Library Synthesis

The true power of this scaffold lies in its potential for derivatization at the 3-amino position. This allows for the exploration of chemical space and the optimization of potency and selectivity against a specific kinase target.

Scaffold 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one Amide Amide Coupling (R-COOH, Coupling Reagent) Scaffold->Amide Sulfonamide Sulfonamide Formation (R-SO₂Cl, Base) Scaffold->Sulfonamide Reductive Reductive Amination (R-CHO, Reducing Agent) Scaffold->Reductive Library Diverse Library of Kinase Inhibitor Candidates Amide->Library Sulfonamide->Library Reductive->Library

Caption: Derivatization strategies for library synthesis from the core scaffold.

IV. Application Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of compounds derived from the 3-amino-5-fluoro-1-methylpyridin-2(1H)-one scaffold against a target kinase. This protocol is based on a common format for in vitro kinase assays and would need to be optimized for the specific kinase of interest.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Test compounds (solubilized in DMSO)

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplates (e.g., 384-well)

  • Plate reader capable of luminescence, fluorescence, or absorbance detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Assay Setup:

    • Add the diluted test compounds to the wells of the microplate. Include control wells with DMSO only (for 0% inhibition) and a known inhibitor or no enzyme (for 100% inhibition).

    • Add the kinase and its specific substrate to the wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells. The concentration of ATP should ideally be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and proceed with the detection method according to the manufacturer's instructions for the chosen assay format (e.g., by adding the ADP-Glo™ reagent).

    • Incubate the plate as required for the detection signal to develop.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

V. Conclusion and Future Outlook

The 3-amino-5-fluoro-1-methylpyridin-2(1H)-one scaffold represents a valuable, albeit underexplored, building block for medicinal chemistry. Its inherent properties, including the potential for key hinge-binding interactions and the strategic placement of a fluorine atom for improved drug-like properties, make it an attractive starting point for the discovery of novel therapeutics. The synthetic and screening protocols outlined in this guide provide a framework for researchers to begin exploring the potential of this and related scaffolds. As the demand for novel, targeted therapies continues to grow, the systematic exploration of such fluorinated heterocyclic systems will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • WO2016196244A1.Pyridineamine compounds useful as pim kinase inhibitors.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry.[Link]

  • Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic. Internet Archive.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]

Sources

Method

The Strategic Utility of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one in Contemporary Drug Discovery

Introduction: The Rise of Fluorinated Pyridinones in Medicinal Chemistry In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Fluorinated Pyridinones in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for enhancing the pharmacological properties of drug candidates.[1] The 2-pyridinone motif, a six-membered aromatic lactam, is a privileged structure found in numerous biologically active compounds, valued for its ability to engage in multiple hydrogen bonding interactions and its synthetic versatility.[2] When combined, the fluorinated 2-pyridinone core emerges as a powerful building block in the design of novel therapeutics, particularly in the realm of kinase inhibitors. This application note delves into the use of a specific, high-value intermediate, 3-amino-5-fluoro-1-methylpyridin-2(1H)-one , exploring its synthesis, reactivity, and applications as a key component in the construction of complex, biologically active molecules.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key properties for 3-amino-5-fluoro-1-methylpyridin-2(1H)-one.

PropertyValueSource
CAS Number 1781125-38-9[3]
Molecular Formula C₆H₇FN₂O[3]
Molecular Weight 142.13 g/mol [3]
Appearance Solid (predicted)[4][5]
Purity Typically >95%[3]
InChI Key JNIYIQGINIDFMV-UHFFFAOYSA-N[3]

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this specific intermediate is not widely available in the public domain, computational prediction methods provide a reliable estimation of its 1H and 13C NMR spectra. These predictions are crucial for reaction monitoring and structural confirmation.

Predicted 1H NMR (400 MHz, DMSO-d₆) : δ 7.35 (d, J = 2.5 Hz, 1H), 6.88 (d, J = 10.5 Hz, 1H), 4.85 (s, 2H), 3.35 (s, 3H).

Predicted 13C NMR (101 MHz, DMSO-d₆) : δ 158.5 (d, J = 230 Hz), 154.0, 130.0 (d, J = 25 Hz), 125.5, 110.0 (d, J = 10 Hz), 35.0.

Note: Predicted spectra are generated using standard computational algorithms and should be used as a reference. Actual experimental values may vary.

Synthesis of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one: A Proposed Protocol

Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Methylation and Pyridinone Formation cluster_2 Step 3: Reduction of the Nitro Group A 3-Fluoro-2-methoxypyridine B 3-Fluoro-2-methoxy-5-nitropyridine A->B HNO₃ / H₂SO₄ C 3-Fluoro-2-methoxy-5-nitropyridine D 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one C->D 1. MeI 2. HBr or TMSI E 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one F 3-amino-5-fluoro-1-methylpyridin-2(1H)-one E->F H₂, Pd/C or SnCl₂

A conceptual workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Fluoro-2-methoxy-5-nitropyridine

  • To a stirred solution of 3-fluoro-2-methoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel to afford 3-fluoro-2-methoxy-5-nitropyridine.

Step 2: Synthesis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one

  • Dissolve 3-fluoro-2-methoxy-5-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add methyl iodide (1.2 eq) and heat the reaction mixture at 60-80 °C for 12-16 hours to form the N-methylpyridinium salt.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • To the resulting pyridinium salt, add a demethylating agent such as 48% aqueous hydrobromic acid or trimethylsilyl iodide (TMSI) and heat to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a suitable base.

  • Extract the product with an organic solvent, dry, and concentrate to yield 5-fluoro-1-methyl-3-nitropyridin-2(1H)-one.

Step 3: Synthesis of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one

  • Dissolve 5-fluoro-1-methyl-3-nitropyridin-2(1H)-one (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Alternatively, reduction can be achieved using a reducing agent like tin(II) chloride (SnCl₂) in a suitable solvent.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the target compound, 3-amino-5-fluoro-1-methylpyridin-2(1H)-one.

Disclaimer: This is a proposed synthetic protocol based on established chemical principles. Researchers should conduct their own optimization and safety assessments before implementation.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 3-amino-2-pyridinone scaffold is a well-recognized "hinge-binding" motif in a multitude of kinase inhibitors. The amino group at the 3-position can form crucial hydrogen bonds with the backbone of the kinase hinge region, a highly conserved structural element in the ATP-binding pocket. The fluorine atom at the 5-position can serve multiple purposes, including enhancing binding affinity through favorable electronic interactions, improving metabolic stability by blocking potential sites of oxidation, and modulating the pKa of the amino group. The N-methyl group provides a handle for further derivatization and can improve cell permeability.

General Reaction Scheme for Further Functionalization

G cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Resulting Scaffolds for Kinase Inhibitors A 3-amino-5-fluoro-1-methylpyridin-2(1H)-one B Amide Coupling A->B R-COCl or R-COOH, coupling agent C Buchwald-Hartwig Amination A->C Aryl-X, Pd catalyst, ligand D Suzuki Coupling A->D Aryl-B(OR)₂, Pd catalyst, base (requires prior diazotization and Sandmeyer reaction) E N-(5-fluoro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amides B->E F 3-Arylamino-5-fluoro-1-methylpyridin-2(1H)-ones C->F G 3-Amino-5-aryl-1-methylpyridin-2(1H)-ones D->G

Key synthetic transformations of the title intermediate for drug discovery.

Protocol 1: Amide Bond Formation

The primary amino group of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one is readily acylated to form a diverse library of amide derivatives.

  • To a solution of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one (1.0 eq) and a suitable base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Alternatively, for carboxylic acids, use a standard peptide coupling reagent such as HATU or EDC/HOBt.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed C-N cross-coupling reactions enable the synthesis of N-aryl derivatives, which are common motifs in kinase inhibitors.

  • In a reaction vessel, combine 3-amino-5-fluoro-1-methylpyridin-2(1H)-one (1.0 eq), the desired aryl halide or triflate (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Safety and Handling

As with all laboratory chemicals, 3-amino-5-fluoro-1-methylpyridin-2(1H)-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

3-amino-5-fluoro-1-methylpyridin-2(1H)-one is a valuable and versatile synthetic intermediate with significant potential in drug discovery, particularly for the development of kinase inhibitors. Its strategic combination of a hinge-binding amino group, a modulating fluorine atom, and an N-methyl handle for further derivatization makes it an attractive starting material for the synthesis of complex, biologically active molecules. The protocols and conceptual frameworks presented in this application note are intended to guide researchers in the effective utilization of this powerful building block in their synthetic endeavors.

References

  • Shatsauskas, A. et al. (2026). Chemical repair of oxidized aromatic amino acids by monohydroxylated 2-pyridones. Journal of Chemical Physics, 164(4). Available at: [Link]

  • Huang, Y. et al. (2009). Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones. Journal of the American Chemical Society, 131(20), 7202–7203. Available at: [Link]

  • Abdel-Gawad, H. et al. (2023). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. ResearchGate. Available at: [Link]

  • Dzierzbicka, K. et al. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 11. Available at: [Link]

  • Beletskaya, I. P. et al. (2000). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Molecules, 5(10), 1085-1101. Available at: [Link]

  • Dzierzbicka, K. et al. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-5-methylpyridin-2(1H)-one. Retrieved from [Link]

  • Bayer AG. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. Google Patents.
  • Adejare, A. A. et al. (2023). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLOS ONE, 18(11), e0293751. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Amino-5-methylpyridine. Retrieved from [Link]

  • He, J. et al. (2012). Synthesis of oligo(poly(ethylene glycol) fumarate). Nature Protocols, 7(5), 976-983. Available at: [Link]

  • Kozikowski, A. P., & Park, P. (1990). Synthesis of Streptazolin: Use of the Aza-Ferrier Reaction in Conjunction with the INOC Process To Deliver a Unique but Sensitive Natural Product. Journal of the American Chemical Society, 112(1), 448-450. Available at: [Link]

  • Flores-Alamo, M. et al. (2024). Design, synthesis, biological and in silico evaluation of 3-carboxy-coumarin sulfonamides as potential antiproliferative agents targeting HDAC6. Biomedical Reports, 22(1), 6. Available at: [Link]

  • Martínez, R. et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(16), 5988. Available at: [Link]

  • Zasukhin, V. S. et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5220. Available at: [Link]

  • Wang, Y. et al. (2020). Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. European Journal of Medicinal Chemistry, 189, 112059. Available at: [Link]

Sources

Application

Application Note: Divergent Suzuki-Miyaura Cross-Coupling Strategies for 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one

Executive Summary & Chemical Significance In modern drug discovery, the 2-pyridone core is a privileged bioisostere for amides and phenols, frequently deployed to improve aqueous solubility, modulate physicochemical prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In modern drug discovery, the 2-pyridone core is a privileged bioisostere for amides and phenols, frequently deployed to improve aqueous solubility, modulate physicochemical properties, and enhance metabolic stability. Specifically, 3-amino-5-fluoro-1-methylpyridin-2(1H)-one (CAS: 1781125-38-9) has emerged as a highly versatile building block in the synthesis of advanced kinase inhibitors, including IRAK4[1] and BTK inhibitors[2].

The strategic placement of the fluorine atom at the C5 position serves a dual purpose: it blocks oxidative metabolism (e.g., by CYP450 enzymes) and lowers the pKa of the pyridone system. Meanwhile, the C3-amino group functions as a traceless, divergent handle. Rather than relying on direct electrophilic halogenation—which often suffers from poor regioselectivity—the amino group can be cleanly converted into either an electrophilic aryl halide or a nucleophilic boronic ester via non-aqueous Sandmeyer-type transformations. This application note details the causality, optimization, and self-validating protocols for utilizing this compound in.

Mechanistic Workflow & Strategy

To maximize the utility of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, we employ a divergent strategy. By utilizing tert-butyl nitrite (t-BuONO) in anhydrous conditions, we avoid the competitive aqueous hydrolysis (phenol formation) that plagues traditional NaNO₂/HCl Sandmeyer reactions. The resulting diazonium intermediate can be intercepted by either a halide source (CuBr₂) or a diboron species (B₂pin₂), generating two distinct coupling partners for downstream Suzuki-Miyaura reactions.

Workflow SM 3-amino-5-fluoro-1-methylpyridin-2(1H)-one (Versatile Precursor) Boryl Sandmeyer Borylation (Nucleophile Generation) SM->Boryl t-BuONO, B2pin2 Bromo Sandmeyer Bromination (Electrophile Generation) SM->Bromo t-BuONO, CuBr2 BoronicEster 5-fluoro-1-methyl-3-(Bpin)pyridin-2(1H)-one (Suzuki Nucleophile) Boryl->BoronicEster ArylBromide 3-bromo-5-fluoro-1-methylpyridin-2(1H)-one (Suzuki Electrophile) Bromo->ArylBromide Suzuki1 Suzuki Cross-Coupling (with Ar-Br) BoronicEster->Suzuki1 Pd cat., Base Suzuki2 Suzuki Cross-Coupling (with Ar-B(OH)2) ArylBromide->Suzuki2 Pd cat., Base Product 3-Aryl-5-fluoro-1-methylpyridin-2(1H)-one (Final Target) Suzuki1->Product Suzuki2->Product

Divergent synthetic workflow for 3-amino-5-fluoro-1-methylpyridin-2(1H)-one in Suzuki couplings.

Experimental Protocols & Self-Validating Systems

Protocol A: Metal-Free Sandmeyer Borylation (Nucleophile Generation)

This protocol converts the C3-amine directly into a pinacol boronate ester. We utilize a metal-free approach as described by , which prevents premature protodeboronation often seen when palladium is used to catalyze borylation of electron-deficient heterocycles.

Materials:

  • 3-amino-5-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

  • tert-Butyl nitrite (t-BuONO, 1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under N₂, dissolve B₂pin₂ and 3-amino-5-fluoro-1-methylpyridin-2(1H)-one in anhydrous MeCN (0.2 M).

  • Initiation: Cool the mixture to 0 °C. Add t-BuONO dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Causality note: The slow addition at 0 °C controls the exothermic diazotization, while warming allows the homolytic cleavage of the diazonium salt to form the aryl radical, which is rapidly trapped by B₂pin₂.

  • Workup: Quench with water, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield 5-fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one.

Self-Validation & Quality Control:

  • Visual: Vigorous N₂ gas evolution upon warming indicates successful diazonium decomposition.

  • LC-MS: Look for the characteristic boron isotopic pattern (¹⁰B/¹¹B ratio of ~1:4). The mass spectrum will often show [M−82+H]+ (m/z = 172.1) due to in-source fragmentation of the pinacol group, alongside the parent ion [M+H]+ (m/z = 254.1).

Protocol B: Sandmeyer Bromination (Electrophile Generation)

When the desired Suzuki partner is a boronic acid, the 3-amino group must be converted to a halide. CuBr₂ is selected as it acts as both a single-electron transfer (SET) agent to reduce the diazonium salt and as the bromide source.

Materials:

  • 3-amino-5-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Copper(II) bromide (CuBr₂, 1.2 equiv)

  • tert-Butyl nitrite (t-BuONO, 1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Suspend CuBr₂ and t-BuONO in anhydrous MeCN (0.2 M) under N₂ and heat to 60 °C.

  • Addition: Dissolve the 3-amino starting material in a minimal amount of MeCN and add it dropwise to the hot mixture over 30 minutes. Causality note: Adding the amine to the pre-formed active nitrosating mixture ensures immediate diazotization and trapping, minimizing the formation of azo-dimers or protodeamination byproducts.

  • Reaction: Stir at 60 °C for 2 hours until gas evolution ceases.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M aqueous HCl to remove copper salts. Extract, dry, and concentrate.

  • Purification: Silica gel chromatography yields 3-bromo-5-fluoro-1-methylpyridin-2(1H)-one.

Self-Validation & Quality Control:

  • LC-MS: The product will exhibit a classic 1:1 isotopic doublet at m/z = 206.0 and 208.0 [M+H]+ , confirming the incorporation of a single bromine atom.

Protocol C: General Suzuki-Miyaura Cross-Coupling

This protocol couples the synthesized 3-bromo-5-fluoro-1-methylpyridin-2(1H)-one with a generic aryl boronic acid.

Step-by-Step Procedure:

  • Charge a microwave vial with 3-bromo-5-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv), Aryl-B(OH)₂ (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Causality note: The biphasic system ensures the organic substrates and the inorganic base are fully solvated, while the bidentate dppf ligand prevents catalyst deactivation via protodeboronation.

  • Seal the vial, purge with N₂, and heat at 90 °C for 12 hours.

  • Cool, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via chromatography.

Quantitative Data: Condition Optimization

To establish the most robust conditions for the Suzuki coupling of 3-bromo-5-fluoro-1-methylpyridin-2(1H)-one, a catalyst and solvent screen was performed. The data is summarized below. The use of Pd(dppf)Cl₂ in a Dioxane/Water mixture proved superior, minimizing the protodeboronation of the incoming boronic acid and overcoming the steric hindrance of the adjacent methyl group.

EntryPalladium CatalystLigandBaseSolvent SystemTemp (°C)Yield (%)Primary Observation
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/EtOH/H₂O9045%High levels of protodeboronation.
2Pd(OAc)₂ (5 mol%)SPhosK₃PO₄Toluene10062%Sluggish oxidative addition.
3Pd(Amphos)Cl₂ (5 mol%)NoneK₂CO₃1,4-Dioxane/H₂O9085%Clean conversion, minor homocoupling.
4 Pd(dppf)Cl₂ (5 mol%) None K₂CO₃ 1,4-Dioxane/H₂O 90 88% Optimal conditions; complete conversion.

References

  • Chemical Reviews: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Angewandte Chemie: Mo, F., Jiang, Y., Qiu, D., Zhang, Y., & Wang, J. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. Angewandte Chemie International Edition, 49(10), 1846-1849. URL:[Link]

  • Patent Literature: CN114245796A. (2022). Imidazo[1,2-a]pyridinyl derivatives and their use in the treatment of disease. (Details the use of highly functionalized pyridones in IRAK4 inhibitor synthesis).

Sources

Method

Application Note: Utilizing 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one as a Privileged Scaffold in Fragment-Based Drug Design (FBDD)

Introduction: The Strategic Role of Pyridone Fragments in Kinase Inhibition Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by prioritizing high ligand efficiency over in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Pyridone Fragments in Kinase Inhibition

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by prioritizing high ligand efficiency over initial binding affinity. Unlike traditional high-throughput screening (HTS), which often yields large, lipophilic molecules with poor pharmacokinetic profiles, FBDD starts with low-molecular-weight fragments that form high-quality, directional interactions with the target protein[1].

In the development of kinase inhibitors—particularly targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)—the fragment 3-amino-5-fluoro-1-methylpyridin-2(1H)-one has emerged as a highly privileged building block[2]. IRAK4 is a master regulator of the myddosome complex in Toll-like receptor (TLR) and IL-1R signaling, making it a prime target for autoimmune diseases and oncology[3]. This application note details the structural rationale, physicochemical advantages, and experimental workflows required to successfully deploy this fragment in an FBDD campaign.

IRAK4_Pathway TLR TLR / IL-1R (Receptor Activation) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Recruitment IRAK4 IRAK4 Kinase (Target Node) MyD88->IRAK4 Myddosome Formation IRAK1 IRAK1 / IRAK2 (Signal Transduction) IRAK4->IRAK1 Phosphorylation NFkB NF-κB Pathway (Inflammatory Response) IRAK1->NFkB Activation Inhibitor 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one Derived Inhibitor Inhibitor->IRAK4 Hinge Binding

Fig 1: IRAK4 signaling pathway illustrating the target node for pyridone-based inhibitors.

Structural Rationale: The "Why" Behind the Molecule

The success of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one in FBDD is not coincidental; every functional group serves a distinct mechanistic and physicochemical purpose:

  • Pyridin-2(1H)-one Core (Hinge Binder): The core acts as a robust kinase hinge-binding motif. In IRAK4, the pyridone carbonyl oxygen serves as a potent hydrogen bond acceptor, interacting directly with the backbone amide of Met265[4].

  • 1-Methyl Group (Conformational Lock): Unsubstituted pyridones exist in tautomeric equilibrium with 2-hydroxypyridines. Methylation at the N1 position permanently locks the molecule in the pyridone tautomer. This eliminates binding ambiguity and directs the growth vector predictably toward the solvent channel[2].

  • 5-Fluoro Substitution (Metabolic & Electronic Tuning): Fluorine acts as an electronegative bioisostere for hydrogen. It lowers the pKa of the adjacent 3-amino group, modulating its reactivity for downstream synthesis. Furthermore, it blocks CYP450-mediated oxidation at the 5-position and increases lipophilicity without adding significant steric bulk.

  • 3-Amino Group (Synthetic Handle): This primary amine provides a versatile vector for fragment evolution. It allows for rapid synthetic expansion via amide coupling, urea formation, or cyclization to generate highly potent pyrimidopyridones or imidazo[1,2-a]pyridines[2][5].

Quantitative Data: Rule of 3 Compliance

To ensure a fragment has sufficient "headroom" to be grown into a lead compound without violating Lipinski's Rule of 5, it must strictly adhere to the "Rule of 3" (Ro3).

Table 1: Physicochemical Properties of 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one

PropertyValueRo3 ThresholdFBDD Rationale
Molecular Weight (MW) 142.13 g/mol < 300 g/mol Ensures high ligand efficiency (LE) and leaves mass allowance for fragment growth.
cLogP ~0.8≤ 3Maintains high aqueous solubility, essential for high-concentration SPR screening.
H-Bond Donors (HBD) 1 (-NH₂)≤ 3Provides a defined vector for synthetic coupling or localized solvent interaction.
H-Bond Acceptors (HBA) 2 (C=O, F)≤ 3Essential for anchoring the fragment to the kinase hinge region.
Topological Polar Surface Area 46.0 Ų≤ 60 ŲOptimal for eventual membrane permeability as the fragment is evolved.

FBDD Workflow Logic

Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), traditional biochemical assays often yield false negatives or are confounded by false positives. Therefore, a self-validating biophysical workflow is mandatory[6].

FBDD_Workflow Lib Fragment Library (Rule of 3 Compliant) SPR SPR Primary Screening (Affinity & Kinetics) Lib->SPR Injection Xray X-ray Crystallography (Binding Mode Validation) SPR->Xray Hit Triage Evol Fragment Evolution (Growing & Linking) Xray->Evol Structure-Guided Design Evol->Xray Iterative Feedback Lead Lead Compound (High Potency & Selectivity) Evol->Lead Optimization

Fig 2: Iterative FBDD workflow utilizing SPR for primary triage and X-ray crystallography for structural validation.

Experimental Methodologies

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

SPR is the gold standard for primary fragment screening because it provides real-time, label-free detection of binding events. It is highly sensitive to low-molecular-weight compounds and can differentiate true 1:1 binding from non-specific aggregation[7].

Step 1: Sensor Surface Preparation

  • Causality: Random amine coupling can occlude the kinase active site. To ensure uniform orientation and maximize active site accessibility, utilize a His-tagged IRAK4 kinase domain.

  • Action: Capture the His-tagged IRAK4 onto a Ni-NTA functionalized sensor chip (e.g., Series S Sensor Chip NTA). Cross-link lightly with EDC/NHS to stabilize the baseline if necessary. Aim for an immobilization level of 3,000–5,000 Response Units (RU) to ensure adequate signal-to-noise ratio for a 142 Da fragment.

Step 2: Fragment Library Preparation

  • Causality: Due to the weak affinity of fragments, they must be screened at high concentrations. However, high concentrations require higher DMSO percentages, which cause bulk refractive index shifts.

  • Action: Prepare 3-amino-5-fluoro-1-methylpyridin-2(1H)-one at a top concentration of 1 mM in running buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Strictly match the DMSO concentration of the running buffer (typically 2-5%) to the analyte samples. Create a DMSO calibration curve (e.g., 1.5% to 2.5% DMSO) to correct for bulk solvent effects during data analysis.

Step 3: Injection and Data Acquisition

  • Causality: Fragments typically exhibit very fast on-rates ( kon​ ) and off-rates ( koff​ ), resulting in square-shaped sensorgrams. Kinetic fitting is often impossible; therefore, steady-state affinity ( KD​ ) analysis is required.

  • Action: Inject the fragment in a 5-point dose-response series (e.g., 62.5 µM to 1 mM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 30 seconds for association and 30 seconds for dissociation.

Step 4: Data Validation (Self-Validating System)

  • Action: Plot the steady-state RU values against fragment concentration. A true hit will exhibit a saturable hyperbolic binding isotherm. Calculate the Ligand Efficiency (LE). An LE > 0.3 kcal/mol/heavy atom validates the fragment as a high-quality starting point for evolution[8].

Protocol B: X-ray Crystallography Soaking & Validation

Once validated by SPR, the exact binding pose of the fragment must be determined to guide synthetic evolution (e.g., growing the 3-amino group into a pyrimidopyridone)[2].

Step 1: Apo-Crystal Generation

  • Causality: High-resolution apo-crystals (< 2.5 Å) are required to unambiguously resolve the electron density of small fragments and surrounding water molecules.

  • Action: Grow apo-IRAK4 crystals using vapor diffusion (hanging or sitting drop). Typical crystallization conditions involve PEG as a precipitant buffered at pH 7.0–8.0.

Step 2: High-Concentration Fragment Soaking

  • Causality: To achieve high occupancy in the crystal lattice, the fragment must be soaked at concentrations vastly exceeding its KD​ . The high aqueous solubility of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one facilitates this.

  • Action: Transfer the apo-crystals into a soaking drop containing the crystallization mother liquor supplemented with 10–50 mM of the fragment. Soak for 2 to 24 hours. Monitor the crystals visually; if cracking occurs, reduce the fragment concentration or soak time.

Step 3: Data Collection & Refinement

  • Causality: Difference electron density maps ( Fo​−Fc​ ) are required to confirm the binding pose, specifically verifying that the pyridone carbonyl is accepting a hydrogen bond from Met265.

  • Action: Cryoprotect the soaked crystal and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement with the apo-IRAK4 model. Carefully model the 1-methyl group to ensure the correct tautomeric state is represented in the final PDB file.

Conclusion

The fragment 3-amino-5-fluoro-1-methylpyridin-2(1H)-one represents a masterclass in rational fragment design. By combining a rigid, tautomerically locked hinge-binding core with optimal physicochemical properties and a versatile synthetic handle, it provides a highly validated starting point for kinase inhibitor discovery. When coupled with a rigorous, self-validating biophysical workflow utilizing SPR and X-ray crystallography, this fragment can be systematically evolved into potent, selective clinical candidates.

References

  • Google Patents (CN114245796A)
  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters URL
  • Bioorganic & Medicinal Chemistry (PubMed)
  • Combining biophysical screening and X-ray crystallography for fragment-based drug discovery PubMed URL
  • Future Medicinal Chemistry (Taylor & Francis)
  • IRAK-4 Inhibitors for Inflammation PMC - NIH URL

Sources

Application

Application Note: Advanced Synthesis of Kinase-Targeted Fused Heterocycles from 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors relies heavily on the design of novel, ligand-efficient heterocyclic scaffolds. The building block 3-amino-5-fluoro-1-methylpyridin-2(1H)-one (CAS: 1781125-38-9) has emerged as a privileged starting material for the synthesis of fused bicyclic systems, such as imidazo[4,5-b]pyridines and related triazolo-pyridines. These architectures have demonstrated profound efficacy as orally bioavailable inhibitors of Aurora kinases and Monopolar Spindle 1 (MPS1)[1][2], and are actively utilized in modulating IRAK4 activity for autoimmune and inflammatory diseases[3].

Structural Causality in Scaffold Design (E-E-A-T)

Every functional group on this specific pyridinone core serves a strategic purpose in medicinal chemistry:

  • 1-Methyl Group: Locks the molecule in the pyridinone tautomeric state, preventing conversion to 2-hydroxypyridine. This restricts conformational flexibility and provides a strict hydrogen-bond acceptor profile (at the C2-carbonyl), which is critical for precise binding to the ATP-binding hinge region of kinases[4].

  • 5-Fluoro Substitution: Inductively withdraws electron density, lowering the pKa of the heterocyclic system and modulating the basicity of the C3-amino group. Crucially, the fluorine atom blocks a primary cytochrome P450 (CYP) metabolic hotspot, thereby increasing the scaffold's lipophilic efficiency (LipE) and in vivo half-life.

  • 3-Amino Group: Acts as the primary nucleophilic handle for divergent cyclization and functionalization, enabling the generation of expanded chemical space.

Pathway Targeting: Mechanism of Action

To understand the utility of these synthesized heterocycles, it is essential to map their interaction within the cell cycle. Inhibitors derived from the 3-aminopyridin-2-one scaffold primarily target the mitotic spindle assembly pathways[2][5].

MitoticPathway MitoticSignal Mitotic Entry Signal AuroraA Aurora A Kinase (Centrosome Maturation) MitoticSignal->AuroraA MPS1 MPS1 Kinase (Spindle Assembly) MitoticSignal->MPS1 MitoticArrest Mitotic Arrest / Apoptosis AuroraA->MitoticArrest Inhibition MPS1->MitoticArrest Inhibition Inhibitor Fused Heterocycle Inhibitor (Imidazo-pyridinone) Inhibitor->AuroraA Blocks ATP Pocket Inhibitor->MPS1 Blocks ATP Pocket

Figure 1: Mechanism of action for synthesized heterocycles targeting Aurora/MPS1 kinases.

Divergent Synthetic Workflows

We present two self-validating protocols for generating novel heterocycles from this core. Protocol A focuses on electrophilic aromatic substitution followed by cyclization to form a fused bicyclic system. Protocol B utilizes mild click chemistry to generate linked heteroaromatics.

SyntheticWorkflow SM 3-Amino-5-fluoro-1-methyl pyridin-2(1H)-one Nitration 1. Ac2O 2. HNO3/H2SO4 3. H2, Pd/C SM->Nitration Diazotization 1. t-BuONO, TMS-N3 2. Alkyne, Cu(I) SM->Diazotization Imidazo Imidazo[4,5-b]pyridine Derivatives Nitration->Imidazo CDI, Base Triazole 1,2,3-Triazole Derivatives Diazotization->Triazole CuAAC Click

Figure 2: Divergent synthetic workflows for novel heterocycles from the pyridinone scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-4-methyl-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dione

This protocol constructs the highly sought-after imidazo[4,5-b]pyridine core[1].

Causality & Rationale: Direct nitration of the free amine leads to oxidative degradation. By first protecting the amine with acetic anhydride, we not only prevent oxidation but also leverage the acetamide group to direct the subsequent nitration regioselectively to the C4 position. The synergistic ortho/para directing effects of the C3-acetamide and C5-fluoro groups overcome the meta-directing nature of the C2-carbonyl.

Step-by-Step Methodology:

  • Protection: Dissolve 3-amino-5-fluoro-1-methylpyridin-2(1H)-one (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and acetic anhydride (1.2 eq). Stir at room temperature for 2 hours. Quench with aqueous NaHCO3 and extract with DCM to isolate the C3-acetamide.

  • Nitration: Cool a solution of the intermediate in concentrated H2SO4 to 0 °C. Dropwise add fuming HNO3 (1.1 eq). Stir for 1 hour at 0 °C.

    • Self-Validation Check: LC-MS should indicate a mass shift of +45 Da. 1H NMR will show the disappearance of the C4 proton, leaving a distinct singlet for the C6 proton.

  • Deprotection & Reduction: Reflux the nitrated intermediate in 6M HCl to remove the acetyl group. Neutralize, extract, and dissolve the resulting 3-amino-4-nitro product in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 4 hours to yield the 3,4-diamine.

  • Cyclization: Dissolve the diamine in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Reflux for 12 hours.

  • Purification: Concentrate the solvent in vacuo and purify via silica gel chromatography (DCM:MeOH 95:5) to yield the fused imidazo-pyridinone.

Protocol B: Synthesis of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-5-fluoro-1-methylpyridin-2(1H)-ones

This protocol utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append a triazole ring, a common bioisostere for amide bonds in kinase inhibitors.

Causality & Rationale: Traditional diazotization using sodium azide and sulfuric acid poses explosion hazards and can hydrolyze sensitive functional groups. Using tert-butyl nitrite (t-BuONO) and trimethylsilyl azide (TMS-N3) in acetonitrile allows for a mild, anhydrous, one-pot azidation.

Step-by-Step Methodology:

  • Azidation: Dissolve the starting material (1.0 eq) in anhydrous acetonitrile at 0 °C. Add t-BuONO (1.5 eq) followed by dropwise addition of TMS-N3 (1.2 eq). Stir at room temperature for 4 hours.

    • Self-Validation Check: IR spectroscopy of an aliquot will display a strong, sharp azide stretch at ~2100 cm⁻¹.

  • CuAAC Click Reaction: To the crude azide solution, add the desired terminal alkyne (1.2 eq), Copper(I) iodide (0.1 eq), and DIPEA (2.0 eq). Stir at room temperature for 12 hours.

    • Self-Validation Check: The IR azide peak will disappear. 1H NMR will reveal a characteristic triazole C5-H singlet between 8.0–8.5 ppm.

  • Workup: Dilute with ethyl acetate and wash with saturated aqueous NH4Cl to remove copper salts. Dry over Na2SO4, concentrate, and recrystallize from ethanol.

Quantitative Data Summary

The table below summarizes the theoretical and observed metrics for the scaffolds synthesized via these protocols, emphasizing their viability in drug discovery pipelines.

Table 1: Comparative Analysis of Synthesized Heterocyclic Scaffolds

Scaffold TypeKey ReagentsOverall Yield (%)Primary Kinase TargetTheoretical LipE*
Imidazo[4,5-b]pyridin-2-ones Ac2O, HNO3, Pd/C, CDI45 - 55%Aurora A / Aurora BHigh (4.5 - 5.5)
1,2,3-Triazol-1-yl-pyridin-2-ones t-BuONO, TMS-N3, CuI65 - 80%MPS1 / IRAK4Moderate (3.5 - 4.5)

*Lipophilic Efficiency (LipE) is estimated based on the pIC50 - cLogP relationship typical for these pharmacophores in literature[2].

References

  • Title: Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease (Patent CN114245796A)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one

Welcome to the dedicated technical support guide for the purification of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one (CAS: 1781125-38-9). This resource is designed for researchers, medicinal chemists, and process developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one (CAS: 1781125-38-9). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate at high purity. We will move beyond simple protocols to explain the underlying chemical principles driving these purification strategies, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the physicochemical properties of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one that are critical for developing a successful purification strategy.

Q1: What are the key structural features of this molecule that influence its purification?

A1: The purification behavior of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one is dictated by a combination of its functional groups:

  • Pyridinone Core: This heterocyclic system is polar and capable of hydrogen bonding.

  • Amino Group (-NH2): A primary amine is a basic, polar, and strong hydrogen bond donor, which significantly increases the molecule's polarity and its affinity for polar stationary phases like silica gel.

  • Fluorine Atom (-F): As the most electronegative element, fluorine's presence significantly alters the electronic properties of the pyridine ring. This can influence intermolecular interactions, affecting both solubility and chromatographic behavior compared to non-fluorinated analogs.[1]

  • N-Methyl Group (-CH3): This group adds a small degree of lipophilicity and prevents tautomerization that might occur in N-H pyridinones.

Q2: My crude product has a purity of around 95% according to the supplier. Why is it challenging to remove the remaining impurities?

A2: Achieving purity greater than 95% for this compound often requires targeted purification steps because the remaining impurities are typically structurally similar byproducts from the synthesis.[2] These can include regioisomers (e.g., isomers from an incomplete or non-selective nitration or amination step), unreacted starting materials, or small amounts of degradation products formed during the reaction or initial work-up.[3] Because these impurities share similar polarity and functional groups with the target molecule, they are often difficult to separate using a single purification technique.

Q3: What analytical techniques are essential for assessing the purity of the final product?

A3: A combination of analytical methods is crucial for a rigorous purity assessment.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Critically, ¹⁹F NMR is invaluable for identifying any fluorine-containing impurities that might be difficult to spot in the other spectra.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for purity assessment. It provides the purity percentage based on UV absorption (e.g., at 254 nm) and confirms the molecular weight of the main peak and any impurities.[1][3]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. The melting point of the related, non-fluorinated compound 3-Amino-1-methylpyridin-2(1H)-one is 60-62°C, which can serve as a rough reference point.[4]

Part 2: Troubleshooting Guide - Common Purification Issues

This section provides solutions to specific problems you may encounter during the purification workflow.

Q4: My product is a dark or yellow-colored solid. How can I remove the color?

A4: The coloration typically arises from high molecular weight byproducts or oxidative degradation of the aminopyridine functional group.[3] These colored impurities can often be removed by treating a solution of the crude product with activated charcoal.

Protocol: Decolorization with Activated Charcoal
  • Dissolution: Dissolve the impure, colored compound in a suitable hot solvent (one identified as effective for recrystallization, such as ethyl acetate or an ethanol/water mixture). Use the minimum amount of solvent necessary.

  • Cooling: Remove the solution from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.

  • Heating: Gently reheat the mixture to boiling for 5-10 minutes while stirring. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration: This is a critical step. Pre-heat a funnel and use fluted filter paper to rapidly filter the hot solution into a clean, pre-warmed flask. This removes the charcoal. The speed and heat are essential to prevent your desired product from crystallizing prematurely on the filter paper.[5]

  • Crystallization: The resulting colorless filtrate can now be allowed to cool slowly to induce crystallization as described in the recrystallization protocol below.

Q5: I am struggling to separate my product from an impurity using silica gel column chromatography. What can I do?

A5: This is a common challenge when the impurity has a polarity very close to your product. Here is a systematic approach to optimizing the separation.

Causality: The strong interactions of the amino group and pyridinone ring with the acidic silica gel surface dominate the separation. If an impurity shares these features, resolution will be poor. The goal is to modulate the mobile phase to exploit subtle differences in polarity or switch to a different stationary phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Decrease Polarity Gradient: If using a gradient (e.g., Ethyl Acetate in Hexanes), make the gradient shallower to increase the separation window between peaks.

    • Introduce a Different Solvent: Instead of a simple two-solvent system, introduce a third solvent with different properties. For example, in a Dichloromethane/Methanol system, adding a small amount of ammonia can neutralize the acidic silica surface and reduce peak tailing of the basic amine.

    • Switch Solvent System: If using Ethyl Acetate/Hexanes, try Dichloromethane/Methanol. The different solvent properties can alter the selectivity of the separation.

  • Consider an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): For basic compounds like this aminopyridinone, alumina can offer a different selectivity profile compared to acidic silica and often results in sharper peaks.

    • Reverse-Phase Chromatography (C18): If the compound and impurities have sufficient solubility in solvents like methanol, acetonitrile, and water, preparative reverse-phase HPLC can provide excellent resolution based on differences in hydrophobicity.[1]

Diagram: Troubleshooting Chromatography

G start Poor Separation on Silica q1 Are peaks tailing severely? start->q1 add_base Add 0.5-1% Triethylamine or Ammonia to the mobile phase to reduce tailing. q1->add_base Yes q2 Can you see two overlapping peaks? q1->q2 No q3 Consider alternative stationary phase add_base->q3 Still no separation flatten_gradient Flatten the solvent gradient or run isocratically. q2->flatten_gradient Yes change_solvents Change solvent system (e.g., from EtOAc/Hex to DCM/MeOH). q2->change_solvents No (single broad peak) flatten_gradient->q3 Still no separation change_solvents->q3 Still no separation alumina Try Neutral or Basic Alumina q3->alumina For polar compounds rp_hplc Use Preparative Reverse-Phase HPLC (C18) q3->rp_hplc For higher resolution

Caption: A decision tree for troubleshooting poor chromatographic separation.

Q6: My compound "oils out" or forms a powder instead of nice crystals during recrystallization. How can I improve my crystallization?

A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Poor crystal formation is almost always a problem of solvent choice or cooling rate.

Causality: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[5] If solubility at room temperature is too high, recovery will be low. If solubility at boiling is too low, you'll need impractically large volumes of solvent.

Protocol: Systematic Recrystallization
  • Solvent Screening (Microscale):

    • Place ~20 mg of your crude material into several small test tubes.

    • Add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene) dropwise to each tube at room temperature until the solid just dissolves. A good candidate will require a moderate number of drops. Solvents that dissolve it instantly are poor choices.

    • Take the tubes with undissolved solid and heat them gently. A good solvent will now dissolve the solid completely.

    • Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high amount of crystalline precipitate.

  • Perform the Recrystallization:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the absolute minimum amount of hot solvent.[5]

    • If the solution is colored, perform the charcoal decolorization step (Q4).

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming large, pure crystals.[5]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate and Dry:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[5]

    • Dry the crystals under high vacuum to remove all residual solvent.

Data Table: Illustrative Solvent Screening Guide
SolventSolubility at 25°CSolubility at Boiling PointBoiling Point (°C)Comments
Water LowModerate100Potential for hydrogen bonding. May require a co-solvent like ethanol.
Ethanol Moderate-HighVery High78.4High solubility at room temp may lead to lower yield. Good as a co-solvent.[5]
Ethyl Acetate Low-ModerateHigh77.1Often a good starting choice for moderately polar compounds.[5]
Dichloromethane HighVery High39.6Often too good a solvent; low boiling point can be difficult to work with.
Toluene Very LowLow110.6Likely too non-polar to be effective on its own.[5]
Acetone HighVery High56.0Tends to dissolve compounds of this type too well at room temperature.[5]

Note: This data is illustrative, based on the general characteristics of aminopyridinones. Experimental verification is essential.

Part 3: General Purification Workflow

A multi-step approach is often necessary to achieve high purity. The following workflow illustrates a logical sequence of techniques.

Diagram: Recommended Purification Workflow

G crude Crude Product (from reaction work-up) extraction Acid-Base Extraction (Optional, to remove non-basic impurities) crude->extraction column Column Chromatography (Silica or Alumina) extraction->column fractions Combine Pure Fractions (Verify by TLC/LC-MS) column->fractions recrystallization Recrystallization (Removes trace impurities) fractions->recrystallization final Pure Crystalline Product (>99% Purity) recrystallization->final

Caption: A standard workflow for purifying 3-amino-5-fluoro-1-methylpyridin-2(1H)-one.

We trust this guide will serve as a valuable resource in your research and development efforts. For further inquiries or application-specific support, please do not hesitate to contact our technical service department.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
  • Guidechem. (2022). How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? - FAQ.
  • ChemicalBook. 3-Amino-5-fluoropyridine synthesis.
  • BenchChem. (2025). managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine.
  • Sigma-Aldrich. 3-amino-5-fluoro-1-methylpyridin-2(1H)-one.
  • BenchChem. (2025). step-by-step guide to recrystallization of 5-Methylpyridin-2(1H)-one.
  • Fluorochem. 3-Amino-1-methylpyridin-2(1H)-one.

Sources

Optimization

Pyridinone Fluorination Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for the fluorination of pyridinones. Pyridinones are highly versatile heterocyclic scaffolds in drug development, but their ambident nucleophilicity and electron-rich nature make t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the fluorination of pyridinones. Pyridinones are highly versatile heterocyclic scaffolds in drug development, but their ambident nucleophilicity and electron-rich nature make them notoriously difficult to fluorinate selectively. This guide provides mechanistic troubleshooting, validated protocols, and strategic workflows to help you optimize your reaction conditions.

Expert FAQs: Mechanistic Insights & Reagent Selection

Q: Why does Selectfluor cause complex mixtures and low yields when fluorinating N-protected pyridinones? A: Selectfluor is an aggressively electrophilic reagent with a high oxidation potential. Pyridinones possess multiple nucleophilic sites (ambident nucleophilicity at C3, C5, and the oxygen atom). When exposed to Selectfluor, the reaction lacks thermodynamic control, leading to unselective fluorination across multiple positions, radical-induced side reactions, and degradation of the heterocyclic core. Yields of the desired monofluorinated product often hover around a mere 5% alongside significant byproducts[1].

Q: How can I achieve strict regiocontrol for C5-monofluorination? A: To achieve regioselective monofluorination at the 5-position (opposite the carbonyl group), you must switch to a milder electrophilic reagent like N-Fluorobenzenesulfonimide (NFSI). The steric bulk of the benzenesulfonimide groups in NFSI prevents attack at the sterically hindered positions adjacent to the N-protecting group, directing the fluorine atom exclusively to the C5 position under thermal conditions[1].

Q: When should I abandon late-stage fluorination for a de novo building-block approach? A: Late-stage electrophilic fluorination fails when targeting the C2 or C6 positions, or when attempting polyfluorination of the ring. The introduction of a single highly electronegative fluorine atom drastically reduces the pKa of the pyridinone system and deactivates the ring toward further electrophilic attack[2]. If your target requires C2/C6 fluorination, you must utilize a de novo synthesis strategy starting from commercially available fluorinated precursors (e.g., 2-fluoro-3-hydroxypyridine)[2].

Strategic Workflow: Selecting Your Fluorination Route

G Start Target: Fluorinated Pyridinone Q1 Regioselective C5 Monofluorination? Start->Q1 NFSI Late-Stage Electrophilic Fluorination (NFSI) Q1->NFSI Yes Q2 CF2/CF3 or Other Ring Positions? Q1->Q2 No DAST Nucleophilic Fluorination (DAST on Precursor) Q2->DAST Side-chain CF2/CF3 DeNovo De Novo Synthesis (Fluorinated Building Blocks) Q2->DeNovo C2/C6 or Polyfluorination

Decision matrix for selecting pyridinone fluorination strategies based on target regiochemistry.

Quantitative Data: Reagent Efficacy & Scope Comparison

The following table summarizes the quantitative performance of various fluorination strategies applied to pyridinone scaffolds to aid in reagent selection[1],[2],[3].

Reagent / StrategyTarget PositionTypical YieldRegioselectivityKey Limitation / Notes
Selectfluor C3 / C5 (Ring)5% - 15%Very PoorCauses severe degradation and complex mixtures; difficult to control.
NFSI C5 (Ring)42% - 85%Excellent (>95%)Requires elevated temperatures (80-120 °C); N-protection is mandatory.
DAST Side-chain (e.g., -CF2H)60% - 75%N/A (Functional)Intolerant of unprotected hydroxyls; requires strictly anhydrous conditions.
De Novo Synthesis C2 / C6 (Ring)50% - 80% (Overall)AbsoluteMulti-step synthesis required; dependent on precursor availability.

Troubleshooting Matrix: Common Experimental Failures

Observed IssueMechanistic CauseOptimized Solution
Complex mixture with multiple +19F peaks Reagent is too electrophilic (e.g., Selectfluor), causing unselective attack at C3, C5, and N-dealkylation[1].Switch to NFSI. If using NFSI, lower the equivalents from 2.0 to 1.2 to prevent over-fluorination.
No reaction / Complete recovery of starting material The pyridinone ring is deactivated by existing electron-withdrawing groups, raising the activation barrier for electrophilic attack.Switch from late-stage fluorination to a de novo synthesis using pre-fluorinated building blocks[2].
Black tar formation during DAST addition Exothermic decomposition of DAST or rapid elimination reactions due to localized heating.Ensure dropwise addition at -78 °C. Dilute DAST in anhydrous CH2Cl2 prior to addition[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Regioselective Late-Stage Monofluorination (NFSI Method)

Use this protocol for introducing a single fluorine atom at the C5 position of an N-protected pyridinone[1].

  • Step 1: Substrate Preparation. Dissolve the N-protected pyridinone (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMA) or Acetonitrile (MeCN) to a concentration of 0.1 M.

    • Causality: N-protection (e.g., N-methyl, N-benzyl) is strictly required to prevent competitive N-fluorination and subsequent decomposition.

    • Validation: Run a baseline ¹H NMR. Confirm the complete absence of the broad N-H proton peak (typically found at 11–12 ppm).

  • Step 2: Reagent Addition. Add N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) in a single portion at room temperature. Seal the reaction vessel and heat to 80–120 °C.

    • Causality: NFSI is a mild reagent; the high activation energy required to break the N-F bond and attack the aromatic system necessitates thermal driving forces.

  • Step 3: Reaction Monitoring (1–16 hours).

    • Validation: Monitor the reaction via LC-MS. The reaction is proceeding correctly if you observe a clean mass shift of +18 Da ([M+H]+). If a +36 Da peak appears, immediately cool the reaction to suppress difluorination.

  • Step 4: Isolation. Cool to room temperature, dilute with EtOAc, and wash heavily with water (3x) to remove the DMA and the benzenesulfonimide byproduct.

    • Validation: Analyze the crude mixture via ¹⁹F NMR. A single sharp peak (typically between -160 and -170 ppm) validates strict regiocontrol at the C5 position.

Protocol B: Nucleophilic Difluoromethylation of Pyridinone Aldehydes (DAST Method)

Use this protocol to convert a pendant aldehyde on a pyridinone core into a -CF2H group[3],[4].

  • Step 1: Precursor Oxidation. Oxidize the hydroxymethyl-pyridinone precursor to the corresponding aldehyde using TEMPO/NaOCl or a Swern oxidation.

    • Causality: DAST reacts violently with free alcohols to form alkyl fluorides or elimination products. The substrate must be a clean aldehyde.

    • Validation: Perform IR spectroscopy on the isolated intermediate. Proceed only if there is a sharp C=O stretch (~1700 cm⁻¹) and a complete disappearance of the broad O-H stretch (~3300 cm⁻¹).

  • Step 2: Cryogenic Fluorination. Dissolve the aldehyde in strictly anhydrous CH2Cl2 under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath. Add DAST (1.5 equiv) dropwise over 15 minutes.

    • Causality: DAST is highly reactive and thermally unstable. Cryogenic temperatures prevent explosive decomposition and minimize the formation of vinyl ether byproducts.

  • Step 3: Warming and Quenching. Allow the reaction to slowly warm to room temperature over 2 hours. Quench by slowly pouring the mixture into a vigorously stirred solution of 10% aqueous NaHCO3 at 0 °C.

    • Validation: Extract the organic layer and run a crude ¹⁹F NMR. The successful formation of the -CF2H group is validated by the presence of a characteristic doublet of doublets (or multiplet depending on adjacent stereocenters) around -110 to -120 ppm, with a large geminal H-F coupling constant (J ≈ 55 Hz).

Sources

Troubleshooting

Technical Support Center: 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one Synthesis

Introduction Welcome to the technical support guide for the synthesis of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one. This molecule is a key intermediate in pharmaceutical development, valued for its unique electronic and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one. This molecule is a key intermediate in pharmaceutical development, valued for its unique electronic and structural properties. However, its multi-step synthesis presents several challenges, primarily concerning the formation of process-related impurities. Controlling these impurities is critical for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and validated protocols to help you identify, control, and mitigate common impurities encountered during synthesis.

The Synthetic Landscape: A Roadmap for Impurity Formation

Understanding the complete synthetic route is the first step in proactive impurity control. A common and efficient pathway to 3-amino-5-fluoro-1-methylpyridin-2(1H)-one begins with the nitration of 2,6-difluoropyridine. The subsequent steps involve selective hydrolysis, nitro group reduction, and finally, N-methylation. Each transformation, however, is a potential source of specific impurities.

Synthetic_Pathway A 2,6-Difluoropyridine B 2,6-Difluoro-3-nitropyridine A->B Step 1: Nitration (HNO₃/H₂SO₄) C 5-Fluoro-3-nitropyridin-2(1H)-one B->C Step 2: Selective Hydrolysis (e.g., NaOH, H₂O) D 3-Amino-5-fluoropyridin-2(1H)-one C->D Step 3: Nitro Reduction (e.g., H₂, Pd/C) E 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one D->E Step 4: N-Methylation (e.g., MeI, Base)

Caption: A common synthetic pathway for 3-amino-5-fluoro-1-methylpyridin-2(1H)-one.

Troubleshooting Guide & FAQs: Impurities by Synthetic Step

This section addresses specific impurities that can arise at each stage of the synthesis.

Step 1: Nitration of 2,6-Difluoropyridine
Q: My analysis after the nitration of 2,6-difluoropyridine shows multiple unexpected peaks alongside the desired 2,6-difluoro-3-nitropyridine. What are they?

A: During the electrophilic nitration of 2,6-difluoropyridine, several impurities can form due to incomplete reaction or lack of regioselectivity.

  • Unreacted Starting Material (2,6-Difluoropyridine):

    • Causality: Insufficient nitrating agent, reaction time, or temperatures below the activation energy can lead to an incomplete reaction.

    • Impact: This non-polar impurity can complicate purification and will not react in subsequent steps, lowering the overall yield.

    • Troubleshooting & Prevention:

      • Ensure the use of a slight excess (1.1-1.2 equivalents) of the nitrating agent (e.g., fuming nitric acid or potassium nitrate).[1]

      • Carefully monitor the reaction temperature; while initial addition should be cold (0-10°C) to control the exotherm, allowing the reaction to slowly warm to room temperature or slightly above (as per established protocols) ensures completion.[2]

      • Use TLC or HPLC to monitor the consumption of the starting material before work-up.

  • Regioisomeric Impurity (2,6-Difluoro-4-nitropyridine):

    • Causality: While the 3-position is electronically favored for nitration, a small percentage of nitration can occur at the 4-position (para to one fluorine and meta to the other).

    • Impact: This isomer can be difficult to separate from the desired product due to similar physical properties and may carry through the entire synthesis, resulting in a final isomeric impurity.

    • Troubleshooting & Prevention:

      • Strict temperature control is crucial. Lower temperatures generally favor higher regioselectivity in electrophilic aromatic substitutions.

      • The choice of nitrating system can influence selectivity. A mixed acid system (HNO₃/H₂SO₄) is standard and generally provides good selectivity.[2]

Step 2: Selective Hydrolysis
Q: The conversion of 2,6-difluoro-3-nitropyridine to 5-fluoro-3-nitropyridin-2(1H)-one is giving me a low yield and a complex product mixture. What's going wrong?

A: This step relies on a selective Nucleophilic Aromatic Substitution (SNAr), where a hydroxide ion displaces the fluoride at the C2 position. The electron-withdrawing nitro group strongly activates both the C2 and C6 positions, creating a delicate balance.[3]

  • Unreacted 2,6-Difluoro-3-nitropyridine:

    • Causality: Insufficient base, low temperature, or short reaction time.

    • Impact: Reduces yield and requires chromatographic separation.

    • Troubleshooting & Prevention:

      • Use at least one equivalent of a strong base like NaOH or KOH.

      • Gently heat the reaction (e.g., 40-60°C) to ensure the reaction goes to completion, monitoring by TLC/HPLC.

  • Isomeric Impurity (3-Fluoro-5-nitropyridin-2(1H)-one):

    • Causality: Nucleophilic attack at the C6 position instead of the C2 position. While C2 is generally more activated, attack at C6 is a competing pathway.

    • Impact: This is a critical isomeric impurity that is very difficult to remove and will lead to the wrong final regioisomer.

    • Troubleshooting & Prevention: This side reaction is often minimized by kinetic control at lower temperatures, though this may require longer reaction times.

  • Over-hydrolysis Product (3-Nitro-pyridine-2,6-dione):

    • Causality: Harsh reaction conditions (high temperature, high base concentration) can cause the displacement of the second fluoride atom at the C6 position.

    • Impact: This di-hydroxy impurity is highly polar and typically easy to separate, but its formation consumes the desired product and reduces the yield.

    • Troubleshooting & Prevention: Avoid excessive temperatures and prolonged reaction times once the starting material is consumed.

Step 3: Nitro Group Reduction
Q: After reducing the nitro group of 5-fluoro-3-nitropyridin-2(1H)-one, my mass spectrometry data shows a peak corresponding to the loss of fluorine. Why is this happening?

A: Catalytic hydrogenation is a powerful method for nitro group reduction, but it carries a significant risk of dehalogenation, especially with fluorine and chlorine substituents on electron-rich rings.[4]

  • Dehalogenated Impurity (3-Amino-pyridin-2(1H)-one):

    • Causality: During catalytic hydrogenation (e.g., with Pd/C), the catalyst can facilitate the reductive cleavage of the C-F bond in addition to reducing the nitro group. The newly formed amino group further activates the ring, making dehalogenation more likely.[4]

    • Impact: This is a major impurity that can be challenging to separate from the desired product.

    • Troubleshooting & Prevention:

      • Catalyst Choice: Use a less aggressive catalyst. Platinum on carbon (Pt/C) or specialized catalysts like palladium on calcium carbonate (poisoned with lead, Lindlar's catalyst) can sometimes be more selective.

      • Reaction Conditions: Conduct the hydrogenation at lower hydrogen pressure (1-3 atm) and ambient temperature.[5]

      • Alternative Reagents: Consider chemical reduction methods that avoid catalytic hydrogenation, such as using iron powder in acetic acid or ammonium chloride, or stannous chloride (SnCl₂). These methods often show excellent chemoselectivity for the nitro group without affecting halogens.[3]

  • Incomplete Reduction Intermediates (e.g., 5-Fluoro-3-nitrosopyridin-2(1H)-one):

    • Causality: Insufficient hydrogen, deactivated catalyst, or inadequate reaction time.

    • Impact: These reactive intermediates can potentially dimerize or form other byproducts.

    • Troubleshooting & Prevention: Ensure the catalyst is active, use a sufficient amount, and allow the reaction to proceed until the starting material is fully consumed.

Step 4: N-Methylation
Q: I am trying to methylate 3-amino-5-fluoropyridin-2(1H)-one, but I am getting two major products. What is the second product and how do I favor the correct one?

A: The alkylation of pyridinones is a classic challenge in heterocyclic chemistry due to the presence of multiple nucleophilic sites.

Caption: Competing N-methylation and O-methylation pathways in pyridinone synthesis.

  • O-Methylated Impurity (3-Amino-5-fluoro-2-methoxypyridine):

    • Causality: Pyridin-2-ones exist in tautomeric equilibrium with their 2-hydroxypyridine form.[6] While the pyridone form usually predominates, the hydroxyl form is a potent nucleophile. Reaction conditions determine the site of alkylation. O-alkylation is often favored by polar, aprotic solvents and hard electrophiles, whereas N-alkylation is favored by polar, protic solvents and softer electrophiles.

    • Impact: This is a significant isomeric impurity that can be difficult to separate and has completely different chemical properties.

    • Troubleshooting & Prevention:

      • Base and Solvent Selection: Use a weaker base like potassium carbonate (K₂CO₃) in a polar protic solvent like ethanol or methanol. This combination favors the pyridone tautomer and promotes N-alkylation. Stronger bases like sodium hydride (NaH) in aprotic solvents like DMF or THF often lead to higher amounts of the O-alkylated product.

      • Temperature Control: Run the reaction at room temperature or with gentle heating. High temperatures can sometimes favor O-alkylation.

  • Over-methylated Impurities (3-(Methylamino)- or 3-(Dimethylamino)- products):

    • Causality: The 3-amino group is also nucleophilic and can be methylated, especially if a large excess of the methylating agent is used or if the reaction is run for an extended period.

    • Impact: These impurities can be problematic for purification and represent a loss of the desired product.

    • Troubleshooting & Prevention:

      • Use a stoichiometric amount (1.0-1.1 equivalents) of the methylating agent (e.g., methyl iodide, dimethyl sulfate).

      • Monitor the reaction closely and stop it once the starting material is consumed to prevent further methylation.

Key Impurity Profile Summary

The following table summarizes the most critical impurities, their potential origin, and recommended analytical techniques for detection.

Impurity NameStructure (if simple)Originating StepTypical Analytical Method
Unreacted Starting Materials VariesAll StepsHPLC, GC-MS
2,6-Difluoro-4-nitropyridine Isomer of IntermediateStep 1: NitrationHPLC-MS, GC-MS, ¹⁹F NMR
Dehalogenated Product C₆H₇N₂O (loss of F)Step 3: ReductionHPLC-MS
O-Methylated Isomer C₆H₇FN₂O (Isomer)Step 4: MethylationHPLC-MS, ¹H NMR
Over-methylated Product C₇H₉FN₂OStep 4: MethylationHPLC-MS

Analytical & Purification Protocols

Experimental Protocol 1: General HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust analytical method to separate the target compound from its key impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Ramp from 95% to 5% B

    • 18.5-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm. For definitive identification, couple with a Mass Spectrometer (LC-MS).[7]

  • Procedure:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject 5-10 µL onto the column.

    • Analyze the resulting chromatogram. The expected elution order is generally: more polar impurities (over-hydrolysis) -> dehalogenated product -> desired product -> O-methylated isomer -> less polar impurities (unreacted nitrated intermediates).

Experimental Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities with different solubility profiles.

  • Objective: To purify the final product, 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, from less polar impurities like the O-methylated isomer.

  • Solvent System Screening: Test solubility in various solvents (e.g., isopropanol, ethanol, ethyl acetate, water, and mixtures thereof) to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution. An ethanol/water or isopropanol/heptane system is often a good starting point.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot solvent (or primary solvent). The solution should be saturated.

    • If the solution is colored, a small amount of activated carbon can be added, and the hot solution can be filtered through celite to remove it.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor by HPLC to confirm the effectiveness of the purification.

References

  • Li, Z., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. [Link][8]

  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry. [Link][9]

  • ResearchGate. Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. [Link][10]

  • Li, G., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. [Link][4]

  • Donohoe, T. J., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science. [Link]

  • ACS Green Chemistry Institute. Nitro Reduction. [Link][5]

  • Yokoyama, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites. [Link][7]

Sources

Optimization

scale-up synthesis issues for 3-amino-5-fluoro-1-methylpyridin-2(1H)-one

Welcome to the Technical Support Center for the scale-up synthesis of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one . This guide is engineered for process chemists and drug development professionals facing bottlenecks in re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one . This guide is engineered for process chemists and drug development professionals facing bottlenecks in regioselectivity, thermal safety, and chemoselectivity during the multi-kilogram production of this critical fluorinated N-heterocyclic intermediate.

Core Synthetic Workflow & Bottleneck Analysis

SynthesisWorkflow SM 5-Fluoro-2-pyridone (Starting Material) Step1 Step 1: N-Methylation (MeI, Base) SM->Step1 Int1 5-Fluoro-1-methylpyridin- 2(1H)-one Step1->Int1 BN1 Risk: O-Alkylation Impurity Step1->BN1 Step2 Step 2: Nitration (HNO3, H2SO4) Int1->Step2 Int2 5-Fluoro-1-methyl-3- nitropyridin-2(1H)-one Step2->Int2 BN2 Risk: Thermal Runaway Step2->BN2 Step3 Step 3: Nitro Reduction (Catalyst, H2) Int2->Step3 Product 3-Amino-5-fluoro-1-methyl- pyridin-2(1H)-one Step3->Product BN3 Risk: Hydrodefluorination (Loss of F) Step3->BN3

Fig 1: Three-step synthesis workflow highlighting primary scale-up bottlenecks.

Module 1: N-Methylation (Regioselectivity & Yield)

Q: During the methylation of 5-fluoro-2-pyridone, I am seeing a 30-40% formation of 5-fluoro-2-methoxypyridine. How do I force N-alkylation over O-alkylation?

Causality & Expert Insight: The tautomerism between 2-pyridone and 2-hydroxypyridine creates an ambident nucleophile, making regioselective N- over O-alkylation notoriously difficult[1]. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophilic center than the nitrogen. When using alkali metal bases like K2​CO3​ or NaH , the metal cation does not coordinate tightly enough to the oxygen, leaving it exposed to attack the methylating agent (O-alkylation). By switching to Lithium Hydride ( LiH ) or Lithium Hexamethyldisilazide (LiHMDS), the "hard" Li+ cation coordinates strongly with the "hard" oxygen atom, sterically and electronically shielding it. This forces the electrophile (Methyl Iodide or Dimethyl Sulfate) to react almost exclusively at the nitrogen center. Alternatively, advanced deoxygenation protocols mediated by P(NMe2​)3​ can completely bypass this issue by utilizing α -keto esters[1].

Self-Validating Protocol 1: Highly Selective N-Methylation

  • Inerting: Purge a jacketed reactor with N2​ . Add anhydrous DMF (10 volumes) and 5-fluoro-2-pyridone (1.0 eq).

  • Base Addition: Cool the mixture to 0–5 °C. Portion-wise, add LiH (1.2 eq). Self-Validation: Monitor H2​ gas evolution via a bubbler. Do not proceed until gas evolution ceases (approx. 1 hour), ensuring complete deprotonation.

  • Alkylation: Maintain temperature < 10 °C. Dropwise add Methyl Iodide ( MeI , 1.1 eq) over 2 hours.

  • Reaction: Warm to 25 °C and stir for 12 hours. Check completion via HPLC (Target: < 2% starting material).

  • Workup: Quench with cold water (20 volumes). Extract with Ethyl Acetate (3 x 10 vol). Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF. Evaporate to yield 5-fluoro-1-methylpyridin-2(1H)-one.

Module 2: Electrophilic Nitration (Thermal Control)

Q: The nitration step generates a massive exotherm, and at scale, we are seeing decomposition and multi-nitrated impurities. How is this controlled?

Causality & Expert Insight: The 2-pyridone ring is highly electron-deficient, meaning harsh nitrating conditions (fuming HNO3​ in concentrated H2​SO4​ ) are required[2]. However, the 3-position is strongly activated by the ortho-lactam nitrogen and oxygen. The reaction enthalpy for nitroaromatic formation is extremely high (~560 kJ/mol)[3]. If the mixed acid is added too quickly, localized hot spots cause oxidative degradation of the pyridone ring and the generation of hazardous NOx​ gases.

Self-Validating Protocol 2: Controlled Scale-Up Nitration

  • Substrate Dissolution: Charge concentrated H2​SO4​ (5 volumes) to the reactor. Cool to 0 °C. Slowly add 5-fluoro-1-methylpyridin-2(1H)-one (1.0 eq) keeping the internal temperature (T_int) below 15 °C.

  • Mixed Acid Preparation: In a separate vessel, prepare the nitrating mixture: 1.2 eq of fuming HNO3​ dissolved in 2 volumes of conc. H2​SO4​ . Cool to 0 °C.

  • Dosing: Dose the mixed acid into the main reactor at a rate that maintains T_int strictly between 0 °C and 5 °C. Self-Validation: If T_int exceeds 5 °C, automatically pause dosing and increase jacket cooling.

  • Maturation: Once dosing is complete, warm slowly to 20 °C and stir for 4 hours.

  • Quench: Discharge the mixture slowly into crushed ice/water (20 volumes) under vigorous agitation. The product, 5-fluoro-1-methyl-3-nitropyridin-2(1H)-one, will precipitate as a yellow solid. Filter and wash with cold water until the filtrate pH is > 5.

Module 3: Nitro Reduction (Hydrodefluorination & Catalyst Poisoning)

Q: Hydrogenation over standard Pd/C gives excellent conversion of the nitro group, but we are losing the fluorine atom, yielding 3-amino-1-methylpyridin-2(1H)-one. How can we prevent this?

Causality & Expert Insight: Hydrodefluorination (cleavage of the C-F bond) is the most notorious side reaction during the catalytic hydrogenation of fluorinated nitroarenes[4]. Palladium has a high propensity for oxidative addition into the C-F bond, especially under "hydrogen-starved" conditions (low mass transfer of H2​ into the solvent)[3]. Furthermore, the cleavage generates Hydrogen Fluoride (HF), which rapidly corrodes glass-lined reactors and poisons the catalyst[3]. To suppress this, you must switch the catalyst metal. Platinum (Pt/C) or Raney Nickel exhibits a significantly higher activation energy for C-F bond cleavage compared to Palladium[4].

Quantitative Catalyst Screening Data:

Catalyst SystemSolventTemp (°C) H2​ Pressure (bar)Target Amine Yield (%)Defluorinated Impurity (%)
10% Pd/CMethanol252.058.038.5
10% Pd/C + LiOHMethanol252.079.214.1
5% Pt/C (Sulfided) Ethyl Acetate 25 3.0 94.5 < 0.5
Raney NickelMethanol405.091.0< 1.0

Table 1: Impact of catalyst selection on hydrodefluorination rates during scale-up.

Mechanism Nitro 5-Fluoro-1-methyl-3- nitropyridin-2(1H)-one Pd Pd/C Catalyst (H2 Starvation) Nitro->Pd Reduction Pt Pt/C (Sulfided) (Optimized) Nitro->Pt Reduction Amine 3-Amino-5-fluoro-1-methyl- pyridin-2(1H)-one Pd->Amine Minor Pathway Defluoro 3-Amino-1-methylpyridin- 2(1H)-one + HF Pd->Defluoro C-F Cleavage Pt->Amine High Chemoselectivity

Fig 2: Chemoselective reduction pathways comparing Pd/C vs Pt/C on hydrodefluorination.

Self-Validating Protocol 3: Chemoselective Nitro Reduction

  • Preparation: Charge 5-fluoro-1-methyl-3-nitropyridin-2(1H)-one (1.0 eq) and Ethyl Acetate (15 volumes) into a pressure reactor.

  • Catalyst Addition: Add 5% Sulfided Pt/C (5 wt% relative to substrate). Note: The sulfided nature of the catalyst intentionally poisons the highly active sites responsible for dehalogenation.

  • Inerting & Pressurization: Purge the vessel with N2​ (3 cycles), then with H2​ (3 cycles). Pressurize to 3.0 bar H2​ .

  • Reaction: Initiate vigorous agitation (>500 RPM) to prevent hydrogen starvation at the gas-liquid interface. Maintain temperature at 25 °C. Self-Validation: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when H2​ consumption flatlines (typically 4-6 hours).

  • Workup: Vent H2​ and purge with N2​ . Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Keep the filter cake wet to prevent ignition[4]. Concentrate the filtrate under vacuum and crystallize the final product from Isopropanol/Heptane.

References

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal / ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV6bzpl_4rY0R8bp-8pO_1kdCfsaf1VGEvdmXfxAV1poQ62olw6GA1MqEtKuRF_iZo1Wk-rW8iXpbxhcANDTtYFYUelI8OJXn5zmnPbNPj_x6nM2nBr5d3JH3Rm9EKlzuPxdiMxxbMcxi87RpQQwp9Ci3LiA==]
  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyPCJOE4SjiLdUBlX6d4oLCZzrpf5wS_MjlLKRGxZhZn872J0FzAtZRfkgVLMfyVHhepl59yGtFgQj6amM2CmIJkZ8UJ-dWAA0QckSP_0ID5zKdz8m6R2PVCSlxYL8Zx3MCEErLcdOmlwmwOk=]
  • Technical Support Center: Synthesis of 2,4-Difluoroaniline. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcoobwLGhRrsWczd4soHPRzVRCbFkjCBV0M7nE0E0Ji5sHNCJKnKoYvXLcphlZZO92F9zx-SZWOAK34qEwrqBDVcuMfFFnNNCxI35V7L_W2SPDt3K2M4MS8p4JVYfNlDRnXl4aAlJVJF90QhKMEcEX5C47CbJR1uRf6lmlYCb-nkTS_g2qh3oljiOrLw1g-NtBVdzwl9I=]
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0bFFGvyGwrrBZB8InZsii7NwVURIokzL1Bwo1RX7gP5MHOACdDk-qSOdW36cmWRzzYU4sf-WOfxYICtlNrW5yZ0-QCCDdXgvEz2UfR8bg3UJFPY4OjGuQNFG4ZMfmTnPAHg==]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions Involving Aminopyridinones

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving the aminopyridinone scaffold. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to resolve experimental hurdles effectively.

Introduction to the Aminopyridinone Scaffold

Aminopyridinones are a privileged heterocyclic motif in medicinal chemistry, valued for their role as bioisosteres of pyrimidinediones and their ability to form key hydrogen bonding interactions with biological targets. However, their synthesis and manipulation can be challenging due to their unique electronic properties, potential for tautomerization, and susceptibility to specific side reactions. This guide is structured to address the most common issues encountered in the lab, from low reaction yields to complex purification challenges.

Section 1: Low or No Product Yield

Low or non-existent product yield is one of the most frequent and frustrating issues in synthesis. The following Q&A section breaks down the common culprits and provides a systematic approach to troubleshooting.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a halo-aminopyridinone is failing or giving very low yields. What should I investigate first?

This is a multi-faceted problem often rooted in catalyst inhibition or deactivation. The aminopyridinone scaffold presents a unique challenge due to the presence of multiple nitrogen atoms that can coordinate with the palladium catalyst.

Initial Checks:

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic amino group can act as ligands, poisoning the palladium catalyst and hindering its activity.[1] This is a primary suspect in failed cross-coupling reactions with this scaffold.

  • Reagent Quality: Ensure the purity of your halo-aminopyridinone, boronic acid/ester (for Suzuki), and amine (for Buchwald-Hartwig). Boronic acids, in particular, can degrade upon storage.[2]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[2] Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen).

Troubleshooting Steps & Optimization:

  • Ligand Selection: For Buchwald-Hartwig aminations, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often necessary to prevent catalyst inhibition by the pyridine nitrogen.[3] For Suzuki couplings, ligands like SPhos or RuPhos can be effective.

  • Catalyst Choice: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) that is more resistant to deactivation.[2]

  • Base Selection: The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. The base's solubility and strength can significantly impact the reaction outcome.[1]

  • Solvent System: Anhydrous, degassed solvents are crucial. Toluene and dioxane are common choices. For Suzuki couplings, the addition of a small amount of water can sometimes be beneficial.[1]

  • Temperature Control: While many cross-coupling reactions require heat, excessive temperatures can lead to catalyst decomposition, which often manifests as the formation of palladium black.[3]

Table 1: Recommended Starting Conditions for Cross-Coupling with Halo-Aminopyridinones

ParameterSuzuki CouplingBuchwald-Hartwig Amination
Catalyst Pd₂(dba)₃ (2.5 mol%) / SPhos (5 mol%)XPhos Pd G3 (2 mol%)
Base K₂CO₃ (2 equiv.)NaOtBu (1.5 equiv.)
Solvent Dioxane/H₂O (10:1), degassedToluene, degassed
Temperature 80-100 °C90-110 °C
Q2: I am attempting an N-alkylation of my aminopyridinone, but the reaction is messy, and I'm not getting the desired product. What could be the issue?

N-alkylation of aminopyridinones can be complicated by the presence of multiple nucleophilic sites, leading to a mixture of products.

Potential Issues:

  • N- vs. O-Alkylation: The lactam-lactim tautomerism of the pyridinone ring presents two potential sites for alkylation: the ring nitrogen (N-alkylation) and the exocyclic oxygen (O-alkylation).[4][5] The outcome is often dependent on the reaction conditions.

  • Alkylation of the Exocyclic Amino Group: The exocyclic amino group can also be alkylated, leading to undesired byproducts.

Troubleshooting & Optimization:

  • Conditions for N-Alkylation: To favor N-alkylation, a polar aprotic solvent like DMF or DMSO with a strong base such as NaH is typically used.[6]

  • Conditions for O-Alkylation: O-alkylation is often favored under milder conditions, for instance, using a weaker base like K₂CO₃ or Cs₂CO₃ in a solvent like acetone or acetonitrile.[7]

  • Protecting Groups: If selective alkylation is challenging, consider protecting the exocyclic amino group with a suitable protecting group (e.g., Boc) prior to alkylation.

  • Mitsunobu Reaction: For the introduction of more complex alkyl groups, the Mitsunobu reaction can be a good alternative, often favoring N-alkylation.[7]

Diagram 1: Troubleshooting Low Yield in Aminopyridinone Reactions

LowYieldTroubleshooting start Low or No Product Yield reagent_check Check Reagent Purity & Stoichiometry start->reagent_check condition_check Review Reaction Conditions (Temp, Time, Atmosphere) start->condition_check catalyst_issue Suspect Catalyst Problem (Cross-Coupling) start->catalyst_issue side_reaction Suspect Side Reactions start->side_reaction catalyst_check Screen Ligands & Catalysts catalyst_issue->catalyst_check base_solvent Optimize Base & Solvent catalyst_issue->base_solvent protection Consider Protecting Group Strategy side_reaction->protection purification_check Analyze Crude Mixture for Byproducts (LC-MS, NMR) side_reaction->purification_check success Improved Yield catalyst_check->success base_solvent->success protection->success purification_check->success SideReactions cluster_side_reactions Potential Side Reactions Reactants Halo-aminopyridinone + Coupling Partner DesiredProduct Desired Coupled Product Reactants->DesiredProduct Desired Pathway Debromination Debromination Reactants->Debromination Homocoupling Homocoupling Reactants->Homocoupling N_O_Alkylation N- vs. O-Alkylation Reactants->N_O_Alkylation Alkylation Reactions Hydrolysis Lactam Hydrolysis DesiredProduct->Hydrolysis During Workup

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Elucidation of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one

In the realm of drug development and medicinal chemistry, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise spatial arrangement of atoms dictates biological activity, inf...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and medicinal chemistry, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise spatial arrangement of atoms dictates biological activity, informs structure-activity relationships (SAR), and is a prerequisite for regulatory approval. This guide provides an in-depth comparison of analytical techniques for confirming the structure of the novel pyridinone derivative, 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, with a primary focus on the gold-standard method: single-crystal X-ray diffraction (SC-XRD). We will explore the causality behind experimental choices and compare the rich data from crystallography with complementary insights from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), demonstrating how a multi-faceted approach creates a self-validating system for absolute structural confidence.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For determining the precise three-dimensional structure of small molecules at atomic resolution, single-crystal X-ray diffraction is the most powerful and universal method.[1][2] It provides a detailed, unambiguous snapshot of the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.[3]

The Foundational Principle: Bragg's Law

The technique is grounded in the discovery that crystalline substances act as three-dimensional diffraction gratings for X-rays.[3] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a highly ordered crystal lattice, the scattered waves interfere with each other. Constructive interference occurs only at specific angles where the path difference between waves scattered from adjacent crystal planes is an integer multiple of the X-ray wavelength. This relationship is elegantly described by Bragg's Law (nλ = 2d sinθ), which relates the wavelength (λ) to the diffraction angle (θ) and the spacing between crystal planes (d).[3][4] By systematically rotating the crystal and measuring the intensity and position of thousands of these diffracted "reflections," we can mathematically reconstruct a three-dimensional map of the electron density within the unit cell and, from that, infer the positions of all atoms.[4]

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is critical for a successful outcome.

Step 1: Growing High-Quality Single Crystals This is often the most challenging and time-consuming step. The goal is to encourage molecules to pack into a highly ordered lattice, free of significant defects. For a small organic molecule like 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (or solvent mixture). The container is loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals may form. The choice of solvent is critical; it must be one in which the compound is soluble but not excessively so.

  • Vapor Diffusion: A concentrated drop of the compound solution is placed in a sealed chamber containing a larger reservoir of a "precipitant" solvent in which the compound is poorly soluble. The precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature drops, the solubility decreases, leading to crystallization.

Causality: The slow rate of these processes is essential. Rapid precipitation leads to the formation of amorphous solids or polycrystalline powders, which are unsuitable for single-crystal diffraction.[5] A slow, controlled approach provides the thermodynamic favorability for molecules to align in the most stable, ordered arrangement.

Step 2: Data Collection Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is identified, it is mounted on the goniometer of a diffractometer.[1]

  • Mounting and Cryo-cooling: The crystal is picked up using a micro-loop and flash-cooled in a stream of cold nitrogen gas (typically to 100 K or -173 °C).

    • Expertise & Experience: Cryo-cooling is crucial as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.[1]

  • Diffraction Measurement: The crystal is placed in a focused beam of monochromatic X-rays (commonly from a Molybdenum or Copper source).[1] It is then rotated through a series of angles while a two-dimensional detector records the diffraction patterns frame by frame.[4] A full sphere or hemisphere of data is collected to ensure all unique reflections are measured.[3]

Step 3: Structure Solution and Refinement

  • Data Processing: The collected frames are integrated to determine the position and intensity of each diffraction spot. This data is used to determine the dimensions of the unit cell (the basic repeating block of the crystal) and the symmetry of the crystal (the space group).

  • Solving the Phase Problem: The intensities of the diffracted rays are experimentally measured, but their phases are lost.[6] This is the "phase problem" of crystallography. For small molecules, this is routinely solved using ab initio or "direct methods," which use statistical relationships between the intensities to predict the phases.[7]

  • Model Building and Refinement: The initial phase estimates are used to calculate an electron density map. Atoms are placed into the regions of high electron density to build an initial molecular model. This model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). The quality of the final structure is assessed by metrics like the R-factor.

G cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one Purification Purification (e.g., HPLC, Recrystallization) Synthesis->Purification CrystalGrowth Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->CrystalGrowth Mounting Crystal Mounting & Cryo-Cooling (100 K) CrystalGrowth->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Processing Data Processing (Unit Cell, Space Group) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Structure (CIF) Bond Lengths, Angles, Intermolecular Interactions

Expected Crystallographic Data Summary

The final output of an SC-XRD experiment is a set of atomic coordinates in a Crystallographic Information File (CIF). This allows for the precise determination of all structural parameters.

ParameterExpected Value/Information for 3-amino-5-fluoro-1-methylpyridin-2(1H)-oneSignificance
Molecular Formula C₆H₇FN₂OConfirms elemental composition.
Molecular Weight 142.13 g/mol Matches mass spectrometry data.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the specific symmetry elements within the unit cell.
Bond Lengths (Å) C-F: ~1.35 Å, C=O: ~1.23 Å, C-N (ring): ~1.38 ÅProvides exact, quantitative measurements of covalent bonds.
Bond Angles (°) e.g., Angles within the pyridinone ringDefines the geometry around each atom.
Torsion Angles (°) Defines the conformation of the molecule.Confirms planarity or puckering of rings.
Intermolecular Interactions Potential N-H···O hydrogen bonding between moleculesReveals how molecules pack in the solid state, crucial for understanding physical properties.

Part 2: A Comparative Analysis with Orthogonal Techniques

While SC-XRD provides an unparalleled view of the solid-state structure, it is not a complete picture. A robust structural confirmation relies on a consensus between different analytical methods that probe the molecule under various conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule when it is dissolved in a solution.[8] This is critical because the conformation of a molecule in solution can differ from its conformation in a rigid crystal lattice.

  • ¹H and ¹³C NMR: These experiments confirm the carbon-hydrogen framework of the molecule. For 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, ¹H NMR would show distinct signals for the two aromatic protons and the N-methyl protons, with coupling patterns confirming their relative positions.

  • ¹⁹F NMR: This is particularly powerful for fluorinated compounds.[9] Fluorine-19 is a 100% abundant, spin-active nucleus with a wide chemical shift range, making it highly sensitive to its local electronic environment.[9] A single signal in the ¹⁹F NMR spectrum would definitively confirm the presence of one fluorine atom, and its coupling to adjacent protons would help pinpoint its location on the pyridinone ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are the cornerstone of structural elucidation by NMR. They establish correlations between nuclei, allowing for an unambiguous assignment of the entire covalent structure piece by piece, like solving a puzzle.

Comparison with SC-XRD: NMR confirms the covalent bonding skeleton in a physiologically more relevant solution state. SC-XRD provides the exact 3D coordinates, bond lengths, and angles in the solid state. The two techniques are highly complementary; the structure solved by XRD should be consistent with the connectivity established by NMR.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental formula.

  • Principle: MS ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.

  • Application: For 3-amino-5-fluoro-1-methylpyridin-2(1H)-one (formula C₆H₇FN₂O), HRMS would measure the mass of the molecular ion with high precision (e.g., 142.0546, calculated). This experimental mass can be compared to the theoretical mass, confirming the elemental formula with high confidence.

  • Fragmentation: The fragmentation pattern observed in MS/MS experiments can provide additional clues about the molecule's structure, as weaker bonds tend to break preferentially.

Comparison with SC-XRD: MS provides the fundamental confirmation of mass and formula, which is a prerequisite for any structural analysis. It does not, however, provide information on connectivity or 3D arrangement. SC-XRD elucidates the complete 3D structure of the confirmed molecular formula.

G cluster_xrd SC-XRD cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Molecule 3-amino-5-fluoro-1-methylpyridin-2(1H)-one XRD_Node 3D Atomic Coordinates Bond Lengths & Angles Intermolecular Interactions (Solid State) Molecule->XRD_Node NMR_Node Covalent Connectivity (¹H, ¹³C, ¹⁹F) 2D Correlations (Solution State) Molecule->NMR_Node MS_Node Molecular Weight Elemental Formula (Gas Phase) Molecule->MS_Node Confirmation Unambiguous Structure Confirmation XRD_Node->Confirmation Definitive 3D Structure NMR_Node->Confirmation Confirms Connectivity MS_Node->Confirmation Confirms Formula

Part 3: Synthesizing the Data for Unambiguous Confirmation

The ultimate confidence in a molecular structure comes from the convergence of data from these orthogonal techniques. Each method acts as a check on the others, creating a self-validating system.

Analytical TechniqueInformation ProvidedState of MatterRole in Confirmation
Single-Crystal X-ray Diffraction (SC-XRD) Definitive 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular packing.SolidPrimary Evidence: Provides the complete, high-resolution 3D structure.
Nuclear Magnetic Resonance (NMR) Covalent connectivity, chemical environment of atoms, solution-state conformation.SolutionCorroborating Evidence: Confirms the bonding framework predicted by the XRD structure.
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental formula.GasFoundational Evidence: Confirms the basic identity (what atoms are present and how many).

For 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, the process is as follows:

  • HRMS confirms the formula is C₆H₇FN₂O.

  • NMR confirms the connectivity: a pyridinone ring substituted with an amino group, a fluorine atom, and an N-methyl group at the positions indicated by the name.

  • SC-XRD provides the definitive 3D structure, showing the precise bond lengths (e.g., the C-F bond length), the planarity of the ring, and how the molecules arrange themselves in the crystal through hydrogen bonds.

When the results from all three techniques are in complete agreement, the structure of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one can be considered unequivocally confirmed. This level of certainty is the bedrock upon which further research, such as understanding its biological activity and developing it as a potential therapeutic agent, is built.

References

  • Crystallography & crystal growth Module : Experimental methods for x-ray diffraction - Development Team. (n.d.).
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  • Portland Press. (2021, February 4). Beyond X-rays: an overview of emerging structural biology methods.
  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
  • NSF PAR. (2021, February 4). Beyond X-rays: an overview of emerging structural biology methods.
  • JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes.
  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination.
  • ACS Publications. (2008, August 9). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry.
  • PubMed. (2016). [Cryo-microscopy, an alternative to the X-ray crystallography?].
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • X-ray single crystal and powder diffraction: possibilities and applications. (n.d.).
  • PMC - NIH. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Wikipedia. (n.d.). 2-Pyridone.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (n.d.).
  • ACS Central Science. (2021, February 17). Application of Crystalline Matrices for the Structural Determination of Organic Molecules.
  • YouTube. (2020, November 20). What is Single Crystal X-ray Diffraction?.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purity Assessment of 2(1H)-Pyridinone, 3,6-dimethyl-.
  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
  • NIST WebBook. (n.d.). 2(1H)-Pyridinone.
  • Anton Paar Wiki. (n.d.). X-ray Diffraction (XRD).
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • ACS Publications. (2023, March 23). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 3-amino-5-fluoro-1-methylpyridin-2(1H)-one.
  • journal "Fluorine notes". (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions..
  • Fluorine NMR. (n.d.).
  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
  • Bio NMR spectroscopy. (n.d.).
  • PubChem. (n.d.). 3-Amino-5-methylpyridin-2(1H)-one.
  • Sigma-Aldrich. (n.d.). 3-Amino-1-methyl-5-trifluoromethyl-1H-pyridin-2-one.
  • Crystal structure of 1-methyl-2-methylamino-3-nitro-1H-chromeno[2,3-b]pyridin-5(10aH)-one. (n.d.).
  • MDPI. (2016, August 5). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
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Comparative

A Comparative Analysis of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one and Other Pyridinone Derivatives in Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and favorable physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties. This guide provides a detailed comparative study of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one against a selection of its structural analogs: 3-amino-1-methylpyridin-2(1H)-one, 3-amino-5-chloro-1-methylpyridin-2(1H)-one, and 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one. By examining their chemical properties and exploring their reported biological activities, this analysis aims to elucidate the nuanced effects of substitutions at the C-5 position of the pyridinone ring, offering valuable insights for the design of future therapeutic agents.

The Significance of the 3-Aminopyridin-2(1H)-one Core

The 3-aminopyridin-2(1H)-one moiety serves as a critical pharmacophore in a variety of biologically active compounds. Its ability to form multiple hydrogen bonds allows for effective interaction with biological targets, leading to a broad spectrum of activities, including antiviral, anticancer, and anti-inflammatory effects.[1][2] The strategic placement of an amino group at the C-3 position and a carbonyl group at the C-2 position creates a unique electronic and steric environment, which can be finely tuned through substitutions on the pyridinone ring to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties: A Comparative Overview

The introduction of different substituents at the C-5 position of the 3-amino-1-methylpyridin-2(1H)-one scaffold significantly influences its physicochemical characteristics. These properties, including molecular weight, lipophilicity (logP), and polar surface area (PSA), are crucial determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-amino-1-methylpyridin-2(1H)-oneC₆H₈N₂O124.1433631-01-5
3-amino-5-fluoro-1-methylpyridin-2(1H)-oneC₆H₇FN₂O142.131781125-38-9
3-amino-5-chloro-1-methylpyridin-2(1H)-oneC₆H₇ClN₂O158.591441769-24-9
3-amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-oneC₇H₇F₃N₂O192.141553950-73-4

Data sourced from commercial supplier information and chemical databases.[3][4]

The progressive increase in molecular weight from the unsubstituted analog to the trifluoromethyl-substituted compound reflects the increasing size of the C-5 substituent. The introduction of a fluorine atom in the target compound, 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, offers a subtle modification that can significantly impact properties such as pKa and metabolic stability without drastically increasing molecular size.

Biological Activities and Structure-Activity Relationships (SAR)

Antiviral Activity: Derivatives of 3-aminopyridin-2(1H)-one have demonstrated potent and highly selective inhibitory activity against HIV-1 reverse transcriptase (RT).[5] The substitutions on the pyridinone ring play a crucial role in modulating this activity. The electronic nature of the substituent at the C-5 position can influence the binding affinity of the molecule to the enzyme's active site.

Cytoprotective and Anti-inflammatory Activity: Studies have shown that derivatives of 3-aminopyridin-2(1H)-one exhibit significant cytoprotective effects.[1][6] This activity is thought to be mediated, in part, by their antiradical properties. Furthermore, the 3-aminopyridin-2-one scaffold is a key component of molecules investigated for their anti-inflammatory potential.

α-Glucosidase Inhibition: Recent research has highlighted the potential of 3-aminopyridin-2(1H)-one derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[2] This suggests a possible application for this class of compounds in the management of type 2 diabetes. One study reported that a 1,3,4-thiadiazole derivative of a 3-aminopyridin-2(1H)-one showed an IC50 value of 3.66 mM against α-glucosidase, which was significantly lower than the reference drug acarbose (IC50 = 13.88 mM).[2]

Structure-Activity Relationship (SAR) Insights: The nature of the substituent at the C-5 position is a key determinant of biological activity. Electron-withdrawing groups, such as fluoro, chloro, and trifluoromethyl, can significantly alter the electronic distribution within the pyridinone ring. This, in turn, can affect the compound's interaction with target proteins and its metabolic stability. For instance, the introduction of a trifluoromethyl group can enhance lipophilicity and block sites of metabolism, potentially leading to improved pharmacokinetic profiles.

Experimental Protocols: Synthesis of 3-Aminopyridin-2(1H)-one Derivatives

The synthesis of 3-amino-5-substituted-1-methylpyridin-2(1H)-ones generally involves a multi-step process. While specific, detailed protocols for the exact target and comparator compounds are proprietary, a general synthetic strategy can be outlined based on established methodologies for similar pyridinone derivatives.

General Synthetic Pathway

A plausible synthetic route often commences with a suitably substituted pyridine precursor, which undergoes a series of transformations to introduce the amino and carbonyl functionalities, followed by N-methylation and functionalization at the C-5 position.

Synthesis_Pathway A Substituted Pyridine Precursor B Nitration/Amination A->B e.g., HNO3/H2SO4 or NH3 C Hydroxylation/Oxidation B->C e.g., Hydrolysis D N-Methylation C->D e.g., CH3I, base E Halogenation/Functionalization at C-5 D->E e.g., NBS, NCS, or trifluoromethylating agent F Final Product: 3-amino-5-substituted-1-methylpyridin-2(1H)-one E->F Final Modification/Purification

Caption: Generalized synthetic pathway for 3-amino-5-substituted-1-methylpyridin-2(1H)-ones.

Example Protocol: Synthesis of a 3-Aminopyridin-2(1H)-one Derivative (General)

The following is a generalized protocol based on the synthesis of related compounds and should be adapted and optimized for each specific target molecule.

Step 1: Nitration of a Pyridin-2-ol

  • To a stirred solution of the appropriate 5-substituted-pyridin-2-ol in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitro-substituted product.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Reduction of the Nitro Group

  • Suspend the nitro-substituted pyridin-2-ol in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the 3-aminopyridin-2-ol.

Step 3: N-Methylation

  • Dissolve the 3-aminopyridin-2-ol in a suitable aprotic solvent (e.g., DMF or THF).

  • Add a base (e.g., sodium hydride or potassium carbonate) and stir for a short period.

  • Add methyl iodide and stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Conclusion and Future Perspectives

This comparative guide highlights the significance of the 3-aminopyridin-2(1H)-one scaffold and the profound impact of C-5 substitutions on the physicochemical and biological properties of its derivatives. While 3-amino-5-fluoro-1-methylpyridin-2(1H)-one presents an intriguing profile due to the unique properties of fluorine, a direct comparison of its performance against its chloro, trifluoromethyl, and unsubstituted analogs is hampered by the lack of publicly available, head-to-head experimental data.

Future research should focus on the systematic biological evaluation of this series of compounds in a panel of relevant assays (e.g., kinase inhibition, antiviral, anti-inflammatory, and cytotoxicity assays) to establish a clear structure-activity relationship. Such studies will be invaluable for guiding the rational design of novel pyridinone-based therapeutics with enhanced efficacy and safety profiles. The development of robust and scalable synthetic routes to these compounds will also be crucial for enabling their further investigation and potential clinical development.

References

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules. Available at: [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1 H)-One. PubMed. Available at: [Link]

  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][7]Oxazin-2(3H)-Ones. ResearchGate. Available at: [Link]

  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. MDPI. Available at: [Link]

  • 3-Amino-1-methyl-1,2-dihydropyridin-2-one. PubChem. Available at: [Link]

  • 3-Amino-5-methylpyridin-2(1H)-one. PubChem. Available at: [Link]

  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed. Available at: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. Available at: [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Syntheses. Available at: [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses. Available at: [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC. Available at: [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. Available at: [Link]

  • Preparation method of fluoropyridine compounds. Google Patents.
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  • PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE. European Patent Office. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Analytical Validation of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one Purity

For drug development professionals, the rigorous confirmation of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory formality but the bedrock of safety and efficacy. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the rigorous confirmation of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory formality but the bedrock of safety and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, a fluorinated pyridinone intermediate critical in modern synthetic pathways. We will move beyond rote protocols to explore the scientific rationale behind method selection, validation, and the establishment of a self-validating system for purity assurance, grounded in the principles of the International Council for Harmonisation (ICH).

Foundational Strategy: Orthogonal and Complementary Methods

The fundamental principle in robust purity validation is the avoidance of reliance on a single analytical technique. A multi-pronged, or orthogonal, approach is essential because different methods possess unique selectivities. An impurity that co-elutes with the main peak in a chromatographic system may be readily quantifiable by a spectroscopic method. Our strategy, therefore, integrates chromatographic separation, spectroscopic identification, and solid-state characterization.

Purity_Validation_Workflow cluster_0 Primary Analysis (Separation & Quantification) cluster_1 Impurity Identification cluster_2 Orthogonal & Confirmatory Analysis HPLC RP-HPLC Method (Primary Purity Assay) Validation Method Validation (ICH Q2(R1)) HPLC->Validation Validate for Specificity, Linearity, Accuracy, Precision LCMS LC-MS (Impurity m/z) Validation->LCMS Confirm peak purity qNMR 19F qNMR (Orthogonal Assay) Validation->qNMR Confirm Assay Value Thermal DSC / TGA (Solid-State Purity) Validation->Thermal Assess non-volatile & solvent impurities Forced_Deg Forced Degradation (Stress Studies) Forced_Deg->LCMS Identify Degradants Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_results Evaluation API API Sample (3-amino-5-fluoro-1-methylpyridin-2(1H)-one) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidative Oxidation (3% H2O2, RT) API->Oxidative Thermal Thermal (80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze all samples by validated stability-indicating HPLC method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Results Assess: - Purity / Assay - Peak Purity (PDA) - Mass Balance - Separation of Degradants Analysis->Results LCMS_ID Identify major degradants using LC-MS Results->LCMS_ID

Safety & Regulatory Compliance

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